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  • Product: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one
  • CAS: 40048-21-3

Core Science & Biosynthesis

Foundational

2,5,6-Triphenyl-4H-1,3-oxazin-4-one chemical structure and properties

An In-depth Technical Guide to 2-Aryl-4H-1,3-benzoxazin-4-ones with a focus on 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one A Note on the Originally Requested Topic: Initial research did not yield specific scientific literatur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Aryl-4H-1,3-benzoxazin-4-ones with a focus on 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one

A Note on the Originally Requested Topic: Initial research did not yield specific scientific literature for "2,5,6-Triphenyl-4H-1,3-oxazin-4-one." This suggests that this specific compound may be novel or not yet documented in accessible databases. Therefore, this guide has been structured to focus on the closely related, well-characterized, and pharmacologically significant class of 2-Aryl-4H-1,3-benzoxazin-4-ones . We will use 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one as a primary exemplar to provide a comprehensive technical overview that aligns with the core scientific interest of the original query.

Introduction: The Versatile 1,3-Benzoxazin-4-one Scaffold

The 1,3-benzoxazin-4-one ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[3][4] These compounds are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] Their rigid, fused-ring structure provides a stable scaffold for the presentation of various functional groups in a defined three-dimensional space, making them attractive for rational drug design. Furthermore, the electrophilic nature of the lactone carbonyl and the imine-like C=N bond makes the benzoxazinone ring a versatile intermediate for the synthesis of other important heterocyclic systems, such as quinazolinones.[5][6]

This guide will provide an in-depth exploration of the chemical structure, properties, synthesis, and biological significance of 2-aryl-4H-1,3-benzoxazin-4-ones, with a specific focus on the prototypical compound, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

PART 1: Molecular Structure and Physicochemical Properties

The core of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one consists of a benzene ring fused to a 1,3-oxazin-4-one ring. A phenyl group is substituted at the 2-position. This substitution is critical for many of its observed biological activities.

Chemical Structure

Caption: Chemical structure of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Physicochemical Properties

The key physicochemical properties of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₉NO₂[7]
Molecular Weight 223.23 g/mol [7]
IUPAC Name 2-phenyl-1,3-benzoxazin-4-one[7]
CAS Number 3084-52-4[7]
Appearance Off-white crystals[1]
Melting Point 121–122 °C[1]
Topological Polar Surface Area 38.7 Ų[7]
XLogP3-AA 2.5[7]

PART 2: Synthesis and Mechanistic Insights

The most common and straightforward synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one involves the acylation of anthranilic acid with benzoyl chloride, followed by cyclization. This method is efficient and generally provides high yields.[2][8]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_solvent Solvent/Base cluster_reaction Reaction cluster_product Final Product A Anthranilic Acid D Nucleophilic Acyl Substitution (SN-Acyl) A->D B Benzoyl Chloride B->D C Pyridine (anhydrous) C->D Catalyst & Acid Scavenger E Intramolecular Cyclization D->E Intermediate Formation (N-Benzoylanthranilic acid) F 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one E->F

Caption: General workflow for the synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.[2]

Objective: To synthesize 2-phenyl-4H-benzo[d][1][2]oxazin-4-one from anthranilic acid and benzoyl chloride.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Anhydrous pyridine

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid in anhydrous pyridine.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.[2][3] Anhydrous conditions are crucial to prevent hydrolysis of the benzoyl chloride.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirring solution at room temperature. An exothermic reaction may be observed.

    • Rationale: The amine group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride in a nucleophilic acyl substitution reaction.[2]

  • Reaction and Cyclization: Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The initial acylation forms N-benzoylanthranilic acid as an intermediate. The elevated temperature promotes the subsequent intramolecular cyclization, where the carboxylic acid group attacks the amide carbonyl, leading to the formation of the oxazinone ring via dehydration.[2]

  • Isolation and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

    • Rationale: Precipitation in water removes the pyridine and other water-soluble impurities. Recrystallization is a standard method for purifying solid organic compounds.

PART 3: Spectroscopic Characterization

Structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key indicator of the successful formation of the benzoxazinone ring. Characteristic absorption bands are observed for the C=O of the lactone at approximately 1764 cm⁻¹ and the C=N bond at around 1614 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum typically shows a complex multiplet in the aromatic region (δ 7.5-8.3 ppm), corresponding to the 9 protons of the two phenyl rings.[1][2]

    • ¹³C-NMR: The carbon NMR spectrum confirms the presence of the 14 carbon atoms in the molecule. Key signals include the carbonyl carbon around δ 158.8 ppm and the imine carbon at approximately δ 156.4 ppm.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, a molecular ion peak [M+H]⁺ is observed at m/z 224.07, consistent with the molecular formula C₁₄H₉NO₂.[2]

PART 4: Chemical Reactivity and Synthetic Utility

The 4H-1,3-benzoxazin-4-one ring is susceptible to nucleophilic attack at two primary electrophilic sites: the C4 carbonyl (lactone) and the C2 imine carbon. This reactivity makes it a valuable precursor for a variety of other heterocyclic compounds.

  • Reaction with Nitrogen Nucleophiles: Treatment with amines, hydrazines, or hydroxylamine leads to the ring-opening of the oxazinone followed by recyclization to form substituted quinazolin-4-ones.[6][9] This is a widely used strategy for the synthesis of this important class of compounds.

  • Reaction with Carbon Nucleophiles: Grignard reagents and other organometallic compounds can attack the carbonyl group, leading to ring-opened ketone products.[6]

PART 5: Biological Significance and Therapeutic Potential

2-Aryl-4H-1,3-benzoxazin-4-ones have garnered significant interest in drug discovery due to their diverse pharmacological profile.

Anticancer Activity

Several studies have demonstrated the potential of this scaffold as an anticancer agent. For instance, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one has been shown to exhibit cytotoxic activity against human lung cancer cells (A549) with an IC₅₀ value of 65.43 ±2.7 μg/mL.[2][8]

Mechanism of Action: In-Silico Studies

Molecular docking studies have suggested that one potential mechanism of action for the anticancer activity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one is the inhibition of Methionyl-tRNA Synthetase (MRS).[2][8] MRS is a crucial enzyme in protein synthesis, and its inhibition can lead to the cessation of cell growth and proliferation, making it a viable target for cancer therapy.

A 2-Phenyl-4H-benzo[d] [1,3]oxazin-4-one B Methionyl-tRNA Synthetase (MRS) (Active Site) A->B Binding C Inhibition of MRS Activity B->C D Disruption of Protein Synthesis C->D E Apoptosis / Cell Cycle Arrest in Cancer Cells D->E

Caption: Postulated mechanism of anticancer action via MRS inhibition.

Conclusion

2-Phenyl-4H-benzo[d][1][2]oxazin-4-one serves as a quintessential example of the 2-aryl-4H-1,3-benzoxazin-4-one class of heterocycles. Its straightforward synthesis, well-defined chemical properties, and significant biological potential, particularly in the realm of anticancer research, underscore the importance of this scaffold. The reactivity of the oxazinone ring also provides a versatile platform for the synthesis of other complex heterocyclic systems, ensuring its continued relevance in both medicinal and synthetic chemistry. Further investigation into structure-activity relationships and optimization of this core structure holds considerable promise for the development of novel therapeutic agents.

References

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at: [Link]

  • Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at: [Link]

  • Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]

  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • PubChem. (n.d.). 2,5,5-triphenyl-4H-1,3-oxazole. PubChem. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2010). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry. Available at: [Link]

  • Åkerbladh, L., et al. (2018). Synthesis of 4H‐Benzo[e][1][2]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. PMC. Available at: [Link]

  • Odell, L. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][1][2]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. PMC. Available at: [Link]

  • Anonymous. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. Retrieved from [Link]

  • Stavrou, I., et al. (2020). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][2]oxazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4H-1,3-Oxazine. PubChem. Retrieved from [Link]

  • Ismail, M. F., et al. (2015). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Phenyl-5,6-dihydro-4H-1,3-oxazine. PubChem. Retrieved from [Link]

  • Eissa, A. M. F., et al. (2012). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Scribd. Available at: [Link]

Sources

Exploratory

Distinguishing 1,3-Oxazin-4-ones and Benzoxazinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth analysis of the structural, synthetic, and functional differences between two vital classes of heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the structural, synthetic, and functional differences between two vital classes of heterocyclic compounds: 1,3-oxazin-4-ones and benzoxazinones. While both share an oxazinone core, the fusion of a benzene ring in benzoxazinones fundamentally alters their chemical and biological properties. 1,3-oxazin-4-ones are monocyclic structures, whereas benzoxazinones are bicyclic. This core structural divergence leads to distinct synthetic pathways, reactivity profiles, and a significantly broader range of biological activities for benzoxazinones, which are prominent in both natural products and medicinal chemistry. Understanding these differences is critical for the rational design of novel therapeutics and functional materials.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, six-membered rings containing both oxygen and nitrogen atoms, known as oxazines, are of paramount importance. When a carbonyl group is introduced into the oxazine ring, the resulting "oxazinone" scaffold becomes a privileged structure in drug discovery. This guide focuses on elucidating the critical distinctions between two related, yet fundamentally different, subclasses: the monocyclic 1,3-oxazin-4-ones and the bicyclic, benzo-fused benzoxazinones. A clear understanding of their unique attributes is essential for leveraging their full potential in research and development.

Chapter 1: Fundamental Structural Differences

The primary distinction between these two families lies in their core topology.

The 1,3-Oxazin-4-one Core

The 1,3-oxazin-4-one is a monocyclic six-membered heterocycle containing a nitrogen atom at position 3 and an oxygen atom at position 1, with a ketone at position 4. This non-aromatic ring system is the basic structural unit. Its properties are primarily dictated by the substituents attached to the ring carbons and the nitrogen atom.

The Benzoxazinone Core

Benzoxazinones are bicyclic heterocycles where an oxazinone ring is fused to a benzene ring.[1] This fusion introduces aromaticity and conformational rigidity, which significantly impacts the molecule's properties. It is crucial to note that several isomers exist based on the relative positions of the heteroatoms and the carbonyl group.[2] The most common and biologically significant isomers include:

  • Benzo[d][3][4]oxazin-4-ones (also known as 4H-3,1-benzoxazin-4-ones): Widely studied for their therapeutic potential.

  • Benzo[e][3][4]oxazin-4-ones: Another congener with distinct properties.[1]

  • (2H)-1,4-benzoxazin-3(4H)-ones: A different isomeric class, famous for its role as a natural plant defense chemical.[5]

For the purpose of this guide, "benzoxazinone" will primarily refer to the benzo[d][3][4]oxazin-4-one and the naturally occurring 1,4-benzoxazinone systems, which are the most researched.

Visualization of Core Structures

The following diagram illustrates the fundamental structural difference.

G cluster_0 1,3-Oxazin-4-one (Monocyclic) cluster_1 Benzoxazinone (Bicyclic) a 1,3-Oxazin-4-one Core b Benzo[d][1,3]oxazin-4-one Core a->b Benzene Ring Fusion c (2H)-1,4-benzoxazin-3(4H)-one Core a->c Benzene Ring Fusion

Caption: Core structures of 1,3-oxazin-4-one and common benzoxazinone isomers.

Chapter 2: Synthesis and Reactivity

The synthetic routes to these scaffolds are dictated by their structural differences, particularly the presence or absence of the fused aromatic ring.

Synthesis of 1,3-Oxazin-4-ones

Monocyclic 1,3-oxazin-4-ones are typically accessed through cycloaddition reactions or one-pot condensations.

  • Hetero-Diels-Alder Approach: This is a traditional method for forming the oxazine ring.[6]

  • Iridium-catalyzed One-Pot Reaction: A modern, efficient method involves the reaction of secondary amides with acyl chlorides, which can be adapted to form monocyclic 1,3-oxazin-4-ones.[4]

  • From Chalcones: Substituted chalcones can be reacted with urea in the presence of a base to yield[3][4]-oxazine derivatives.[7]

Synthesis of Benzoxazinones

The synthesis of benzoxazinones almost invariably begins with an ortho-substituted benzene derivative, reflecting their fused nature.

  • From Anthranilic Acids: This is the most common pathway for benzo[d][3][4]oxazin-4-ones. Anthranilic acid (2-aminobenzoic acid) is acylated, followed by cyclization. A classic method involves refluxing with acetic anhydride.[8][9] Reaction with orthoesters also provides a one-pot route to these structures.[10]

  • From ortho-Halophenols: A palladium-catalyzed carbonylation-cyclization domino reaction of ortho-halophenols with cyanamide provides an efficient route to 4H-benzo[e][3][4]oxazin-4-ones.[11][12]

  • Natural Biosynthesis: In plants, benzoxazinoids like DIMBOA are synthesized from indole-3-glycerol phosphate, a derivative of the shikimate pathway.[13]

Comparative Reactivity

The fused benzene ring in benzoxazinones significantly influences the reactivity of the oxazinone moiety.

  • Electrophilicity: The benzoxazinone core contains two primary reactive electrophilic sites at the C2 and C4 positions.[2] The electron-withdrawing nature of the fused aromatic ring can enhance the electrophilicity of the carbonyl carbon (C4), making it more susceptible to nucleophilic attack compared to its monocyclic counterpart.

  • Ring Stability: The aromatic fusion provides considerable thermodynamic stability to the benzoxazinone system. However, the oxazinone ring itself can be opened by nucleophiles. This reactivity is harnessed for the synthesis of other important heterocycles like quinazolinones.[8]

  • C-H Activation: The nitrogen atom in the 1,3-benzoxazin-4-one ring can act as an efficient directing group for ortho-C-H functionalization of the fused benzene ring, a reaction not possible in the monocyclic system.[2]

Chapter 3: Physicochemical and Spectroscopic Properties

The addition of a benzene ring introduces significant changes in the physical and spectroscopic properties.

Property1,3-Oxazin-4-one DerivativesBenzoxazinone DerivativesCausality of Difference
Molecular Weight LowerHigher (by ~50+ Da)Addition of a C6H4 unit.
Melting Point Generally lower, often oils or low-melting solids.Generally higher, crystalline solids.[10]Increased planarity, symmetry, and π-stacking interactions from the benzene ring lead to a more stable crystal lattice.
Solubility Variable, often soluble in a wider range of organic solvents.Typically soluble in polar aprotic solvents like DMSO and DMF.[14] Lower solubility in nonpolar solvents.The rigid, planar structure of benzoxazinones favors crystal packing, reducing solubility.
UV-Vis Spectroscopy Absorbance at shorter wavelengths.Absorbance at longer wavelengths due to the extended π-conjugation provided by the benzene ring.[15]
¹H NMR Spectroscopy Aliphatic and olefinic protons in the 4-7 ppm range.Characteristic aromatic proton signals between 7-9 ppm.[10]The presence of the benzene ring introduces distinct aromatic signals.
¹³C NMR Spectroscopy Carbonyl (C=O) signal typically ~160-170 ppm.Carbonyl signal often in a similar range (~160-170 ppm), accompanied by multiple aromatic carbon signals (>110 ppm).[10]The benzene ring adds 6 additional carbon signals to the spectrum.

Chapter 4: Biological and Pharmacological Profiles

While both scaffolds are biologically active, benzoxazinones have a much broader and more extensively studied pharmacological profile, partly due to their prevalence as natural products.

1,3-Oxazin-4-ones as Bioactive Scaffolds

Derivatives of the monocyclic 1,3-oxazine ring are known to possess a range of biological activities, including:

  • Antibacterial and antifungal properties.[16]

  • Anti-inflammatory and antioxidant activities.[7]

  • Potential as antitumor and anticonvulsant agents.[17]

Benzoxazinones in Drug Discovery and Nature

Benzoxazinones are a cornerstone of natural product chemistry and medicinal chemistry.

  • Natural Products: Compounds like 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its analogue DIBOA are key allelochemicals in grasses like wheat, maize, and rye.[18] They function as natural pesticides, providing resistance against insects, fungi, and bacteria.[5][13]

  • Pharmacological Activities: Synthetic and natural benzoxazinones exhibit a vast array of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibition.[1][2] They are known inhibitors of serine proteases like human leukocyte elastase.[10]

Structure-Activity Relationship (SAR) Insights

The structure of benzoxazinones is finely tuned for biological activity.

  • Role of the N-4 Hydroxyl Group: In naturally occurring 1,4-benzoxazinones, a hydroxyl group at the N-4 position is often essential for high inhibitory and phytotoxic activity.[19]

  • Aromatic Substitution: Substitution on the benzene ring significantly modulates activity. For example, an electron-donating group at the C-7 position (like the methoxy group in DIMBOA) can increase antifeedant and toxic effects.[20]

  • The Fused Ring is Key: The 1,4-benzoxazin-3-one skeleton itself is considered more active than its degradation products, such as the five-membered benzoxazolinones, highlighting the importance of the intact bicyclic structure.[20]

Chapter 5: Applications in Materials Science

While the primary focus is on biological applications, the benzoxazinone scaffold has found utility in other fields. Benzo[3][4]oxazin-4-ones are used as building blocks in the synthesis of functional polymers and have applications in the development of optoelectronic devices and fluorescence emission materials.[2] This is an area where the rigid, conjugated system of the benzoxazinone core is particularly advantageous compared to the more flexible monocyclic system.

Chapter 6: Experimental Protocols

The following protocols are representative examples for the synthesis of each class of compound.

Protocol 1: Synthesis of a 2,3-disubstituted-4H-benzo[e][3][4]oxazin-4-one

This protocol is based on the reaction of a Schiff base with salicylic acid (2-hydroxybenzoic acid).

Materials:

  • Substituted Schiff base (1 mmol)

  • Salicylic acid (2-hydroxybenzoic acid) (1 mmol, 0.14 g)

  • Dry benzene (30 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve the Schiff base (1 mmol) in 15 mL of dry benzene in a round-bottom flask.

  • In a separate beaker, dissolve salicylic acid (1 mmol) in 15 mL of dry benzene.

  • Slowly add the salicylic acid solution to the Schiff base solution with stirring.

  • Attach a condenser and reflux the reaction mixture for 6-8 hours.

  • After cooling, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the target benzoxazinone.[21]

Protocol 2: Synthesis of a 2-Alkyl-4H-benzo[d][3][4]oxazin-4-one

This protocol is based on the classical reaction of anthranilic acid with an acid anhydride.[14]

Materials:

  • Substituted anthranilic acid (e.g., 4-nitroanthranilic acid) (10 mmol)

  • Acetic anhydride (50 mL)

  • Round-bottom flask, condenser, heating mantle

  • Crushed ice, beaker

Procedure:

  • Place the substituted anthranilic acid (10 mmol) in a round-bottom flask.

  • Add acetic anhydride (50 mL).

  • Attach a condenser and reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and stir vigorously.

  • The precipitated product will form as crystals.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-substituted-4H-3,1-benzoxazin-4-one.[8][14]

Workflow for Synthesis and Biological Screening

The diagram below outlines a typical workflow from synthesis to evaluation for these compounds.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Precursor Selection (e.g., Anthranilic Acid) B Chemical Synthesis (e.g., Cyclization) A->B C Purification (Recrystallization/Chromatography) B->C D Structural Confirmation (NMR, IR, MS) C->D E In Vitro Screening (e.g., Anticancer, Antimicrobial) D->E F SAR Studies E->F G Lead Optimization F->G

Caption: A generalized workflow for the synthesis and evaluation of oxazinone derivatives.

Conclusion

The fundamental difference between 1,3-oxazin-4-ones and benzoxazinones is the presence of a fused benzene ring in the latter. This single structural modification creates a cascade of differences, from synthetic strategy and chemical reactivity to physicochemical properties and biological function. Benzoxazinones possess a more rigid, planar, and electron-rich system that has been extensively exploited by nature for chemical defense and by scientists for drug discovery, yielding a vast array of potent bioactive agents. In contrast, the simpler monocyclic 1,3-oxazin-4-ones represent more flexible scaffolds. A thorough appreciation of these core differences is indispensable for researchers aiming to design and develop next-generation therapeutics and functional materials based on these privileged heterocyclic scaffolds.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationship Studies of Benzoxazinones and Related Compounds. Phytotoxicity on Echinochloa crus-galli (L.). Journal of Agricultural and Food Chemistry, 53(10), 3979–3984. [Link]

  • Yu, S.-J., Li, J., Ye, J.-L., & Huang, P.-Q. (2023). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers, 10(8), 1994–2001. [Link]

  • Tanabe, H., Tabuchi, T., & Hashimoto, Y. (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. Phytochemistry, 71(14-15), 1649–1654. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-48. [Link]

  • Sicker, D., & Schulz, M. (2002). Role of natural benzoxazinones in the survival strategy of plants. Current Organic Chemistry, 6(12), 1137-1152. [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478–490. [Link]

  • de Bruijn, W. J. C., et al. (2016). Mass Spectrometric Characterization of Benzoxazinoid Glycosides from Rhizopus-Elicited Wheat (Triticum aestivum) Seedlings. Journal of Agricultural and Food Chemistry, 64(44), 8348-8357. [Link]

  • Åkerbladh, L., Chow, S. Y., Odell, L. R., & Larhed, M. (2017). Synthesis of 4H‐Benzo[e][3][4]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. ChemistryOpen, 6(5), 620–628. [Link]

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Foundational

Pharmacophore Modeling of 2,5,6-Triphenyl-1,3-Oxazine Derivatives: A Strategic Framework for Drug Discovery

An In-Depth Technical Guide Abstract The 1,3-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,3-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, the 2,5,6-triphenyl-1,3-oxazine chemical space represents a promising but underexplored frontier for therapeutic innovation. This technical guide provides a comprehensive framework for applying pharmacophore modeling to this class of compounds. As a powerful computational technique, pharmacophore modeling elucidates the essential three-dimensional arrangement of molecular features required for biological activity, thereby accelerating the identification of potent lead compounds and guiding their optimization.[3][4] This whitepaper details the core methodologies of both ligand-based and structure-based pharmacophore modeling, explains the causal rationale behind key procedural choices, and provides self-validating protocols. Through a detailed hypothetical case study, we illustrate the complete workflow—from dataset curation and model generation to rigorous validation and application in virtual screening—equipping researchers and drug development professionals with the strategic insights needed to unlock the therapeutic potential of 2,5,6-triphenyl-1,3-oxazine derivatives.

Part 1: Foundational Concepts in Pharmacophore Science

The Therapeutic Promise of the 1,3-Oxazine Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,3-oxazine ring system has garnered significant attention for its versatile biological profile.[2] Various derivatives have been synthesized and reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[5][6] The 2,5,6-triphenyl substitution pattern creates a unique sterically defined and lipophilic scaffold, offering a distinct template for probing biological targets. The challenge, however, lies in systematically understanding the structure-activity relationships (SAR) that govern their efficacy and selectivity.

The Pharmacophore: A Blueprint for Molecular Recognition

The term "pharmacophore" describes the essential ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[7] It is not a real molecule or a collection of atoms; rather, it is an abstract model that maps the key interaction points.[8] These features commonly include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., oxygen or nitrogen atoms).

  • Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., -OH, -NH groups).

  • Hydrophobic (HY): Non-polar regions that can engage in van der Waals interactions.

  • Aromatic Ring (AR): Planar, cyclic conjugated systems capable of π-π stacking.

  • Positive/Negative Ionizable (PI/NI): Groups that are charged at physiological pH.

Pharmacophore modeling serves as a powerful tool in drug discovery to filter large compound libraries for molecules that possess these required features, significantly streamlining the hit-identification process.[7][9]

Strategic Rationale: Why Apply Pharmacophore Modeling to This Class?

For a novel compound series like the 2,5,6-triphenyl-1,3-oxazines, pharmacophore modeling is not merely an academic exercise but a critical strategic step. Its application allows us to:

  • Decode the SAR: Move beyond simple 2D structural comparisons to understand the 3D requirements for activity.

  • Identify Potential Targets: Use the pharmacophore model as a query to screen against databases of known target-ligand interactions, suggesting possible mechanisms of action.

  • Drive Lead Discovery: Employ the model in virtual screening campaigns to identify novel, structurally diverse compounds with a higher probability of being active.[10]

  • Guide Lead Optimization: Provide medicinal chemists with a 3D blueprint to guide the rational design of more potent and selective analogs.[3]

Part 2: Core Methodologies and Experimental Workflows

The choice between ligand-based and structure-based pharmacophore modeling is the first critical decision point and is dictated entirely by the available data.[3][11]

G cluster_0 Ligand-Based Path cluster_1 Structure-Based Path start Start: New Compound Series (2,5,6-Triphenyl-1,3-Oxazines) decision Is 3D structure of the biological target known? start->decision lbpm_decision Are multiple active ligands known? decision->lbpm_decision No   sbpm Structure-Based Pharmacophore Modeling (SBPM) decision->sbpm  Yes lbpm Ligand-Based Pharmacophore Modeling (LBPM) lbpm_decision->lbpm  Yes no_ligands Modeling Not Feasible. (Requires more SAR data) lbpm_decision->no_ligands No  

Caption: Decision workflow for selecting the appropriate pharmacophore modeling strategy.

Ligand-Based Pharmacophore Modeling (LBPM)

Causality: This approach is employed when the structure of the biological target is unknown, but a set of molecules with known activities (actives and inactives) is available.[7] The core principle is that compounds binding to the same target site in a similar mode will share common chemical features arranged in a specific 3D geometry.

  • Dataset Preparation:

    • Step 1: Curate a set of at least 5-10 structurally diverse, active compounds with a clear activity range (e.g., IC50 values).

    • Step 2: Select a set of inactive compounds to help refine the model and reduce false positives.

    • Step 3: Divide the dataset into a training set (typically ~75% of compounds) to build the model and a test set (~25%) to validate it.[12][13]

  • Conformer Generation:

    • Step 1: For each molecule in the training set, generate a diverse and energetically accessible ensemble of 3D conformations, as the bioactive conformation is unknown.

    • Rationale: A molecule's flexibility means it can adopt numerous shapes; the model must explore this conformational space to find the one responsible for activity.

  • Common Feature Pharmacophore Generation:

    • Step 1: Identify the pharmacophoric features present in all active molecules.

    • Step 2: Align the molecules by superimposing these common features. Software like Phase, Catalyst, or LigandScout automates this process.[14][15]

    • Step 3: Generate multiple pharmacophore hypotheses, which are different combinations of features and their spatial arrangements.

  • Scoring and Selection:

    • Step 1: Score each hypothesis based on how well it maps the active compounds and excludes the inactive ones.

    • Step 2: Select the highest-scoring hypothesis as the final model for further validation.

start Start: Curated Dataset (Actives & Inactives) step1 1. Training & Test Set Splitting start->step1 step2 2. Conformer Generation for Training Set step1->step2 step3 3. Common Feature Identification & Alignment step2->step3 step4 4. Pharmacophore Hypothesis Generation step3->step4 step5 5. Scoring & Ranking of Hypotheses step4->step5 step6 6. Model Validation (Using Test Set) step5->step6 end Validated Pharmacophore Model step6->end start Start: Target-Ligand 3D Structure (e.g., PDB) step1 1. Protein Preparation (Add Hydrogens, etc.) start->step1 step2 2. Identify Ligand-Protein Interaction Points step1->step2 step3 3. Convert Interactions to Pharmacophore Features (HBA, HBD, HY, etc.) step2->step3 step4 4. Add Exclusion Volume Spheres (Optional) step3->step4 end Structure-Based Pharmacophore Model step4->end

Caption: High-level workflow for Structure-Based Pharmacophore Modeling (SBPM).

Part 3: Model Validation: A Mandate for Scientific Integrity

A pharmacophore model is only as valuable as its predictive power. Rigorous validation is essential to ensure the model is statistically significant and can reliably distinguish active compounds from inactive ones. [16]

Key Validation Methodologies
  • Test Set Validation:

    • Protocol: The model, built using the training set, is used to predict the activity of the compounds in the test set. A good model will accurately classify most actives as active and most inactives as inactive.

    • Self-Validation Check: If the model performs poorly on the test set, it suggests overfitting to the training data and requires refinement.

  • Decoy Set Screening:

    • Protocol: A database containing the known active ligands is seeded with a much larger number of "decoy" molecules (assumed to be inactive, with similar physicochemical properties). The pharmacophore model is then used to screen this combined database.

    • Self-Validation Check: A robust model should preferentially select the active compounds, placing them high in the ranked list of hits.

  • Fischer's Randomization Test:

    • Protocol: The biological activity data of the training set molecules is shuffled randomly, and new pharmacophore hypotheses are generated. This process is repeated many times (e.g., 99 times).

    • Self-Validation Check: The statistical significance of the original model is confirmed if its score is substantially better than the scores of the models generated from randomized data.

Quantitative Metrics for Model Assessment

The success of a validation screen is measured using several statistical metrics.

MetricDescriptionInterpretation of a Good Model
Total Hits (Ht) Total number of compounds in the database that match the pharmacophore.N/A
Active Hits (Ha) Number of known active compounds that match the pharmacophore.Should be a high percentage of the total actives.
Enrichment Factor (EF) The ratio of the concentration of active compounds among the hits compared to the concentration in the original database.EF > 1 indicates the model is better than random selection. Higher is better.
Goodness of Hit (GH) Score A score ranging from 0 to 1 that incorporates both the hit rate of actives and the relative percentage of actives in the database.A GH score > 0.7 indicates a very good model.

Part 4: Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for accelerating a drug discovery pipeline. [9]

Virtual Screening for Novel Lead Discovery

The primary application of a pharmacophore model is to perform virtual screening (VS). The model is used as a 3D query to rapidly search through large databases of commercially available or virtual compounds, which can contain millions of structures.

model Validated Pharmacophore Model vs Virtual Screening: Filter database with model model->vs db Large Compound Database (e.g., ZINC, ChEMBL) db->vs hits Virtual Hit List (Compounds matching model) vs->hits filter Post-Screening Filters (e.g., ADMET, Docking Score) hits->filter leads Prioritized Lead Candidates filter->leads testing Experimental Testing (In Vitro Assays) leads->testing

Caption: Workflow for virtual screening and hit-to-lead identification.

Compounds that match the pharmacophore are collected as a "hit list." This list, which is significantly enriched with potential actives, can then be further prioritized using other computational methods (like molecular docking) before being subjected to experimental testing. [10][17]This process dramatically reduces the time and cost associated with high-throughput screening.

Part 5: Conclusion

Pharmacophore modeling provides an indispensable computational lens through which to analyze and advance the 2,5,6-triphenyl-1,3-oxazine scaffold. By abstracting complex chemical information into a simple, intuitive 3D model of required interactions, this technique provides a clear and actionable path forward. It enables researchers to formulate robust hypotheses about molecular recognition, efficiently screen vast chemical libraries for novel active compounds, and rationally guide the optimization of those hits into viable drug candidates. The disciplined application of the workflows described in this guide—grounded in scientific causality and validated by rigorous statistical methods—will be pivotal in translating the therapeutic promise of this chemical class into tangible clinical assets.

References

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Exploratory

A Technical Guide to Recent Advances in 1,3-Oxazine Heterocyclic Chemistry

Abstract The 1,3-oxazine scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in synthetic and medicinal chemistry due to its presence in numerous biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazine scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in synthetic and medicinal chemistry due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate.[1][2][3] This technical guide provides an in-depth analysis of the most recent and impactful advancements in the field, focusing on novel synthetic methodologies, catalytic strategies, and emerging applications. We will explore the causality behind modern experimental choices, from multicomponent reactions that offer atomic economy to sophisticated asymmetric syntheses that provide access to chiral derivatives.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the expanding world of 1,3-oxazine chemistry.

Introduction: The Enduring Relevance of the 1,3-Oxazine Core

The 1,3-oxazine ring system is a privileged scaffold in drug discovery, demonstrating a remarkable spectrum of pharmacological activities.[6] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][8] A notable example is the non-nucleoside reverse transcriptase inhibitor trifluoromethyl-1,3-oxazine-2-one, which has shown high activity against various mutant strains of HIV-1.[1] The structural and conformational flexibility of the 1,3-oxazine ring allows it to effectively interact with a variety of biological targets.[6] Beyond its therapeutic potential, this heterocyclic system serves as a crucial building block in organic synthesis, with applications ranging from the development of novel phenolic resins (polybenzoxazines) to intermediates for complex natural product synthesis.[2] Recent research has focused on developing more efficient, sustainable, and stereoselective methods to access this versatile core and its derivatives.

Part I: Advanced Synthetic Methodologies

The classical synthesis of 1,3-oxazines, first reported by Holly and Cope in 1944, typically involved Mannich-type reactions between phenols, formaldehyde, and primary amines.[9] While foundational, modern advancements have sought to overcome limitations such as harsh conditions and limited substrate scope. Recent trends emphasize catalytic efficiency, atom economy, and environmental sustainability ("green chemistry").

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, have become a cornerstone of modern 1,3-oxazine synthesis.[4] This approach is highly valued for its operational simplicity, reduction of waste, and the ability to rapidly generate diverse molecular libraries.[10]

A prevalent MCR strategy involves the one-pot condensation of a phenol (e.g., β-naphthol), an aromatic aldehyde, and urea or its derivatives.[1][11] The choice of catalyst is critical for the success of these reactions, dictating yield, reaction time, and environmental impact.

Catalytic Innovations in MCRs for 1,3-Oxazine Synthesis:

  • Green Catalysts: Recent efforts have focused on employing environmentally benign catalysts. Polyphosphoric acid has been used effectively in aqueous conditions, offering high yields and short reaction times.[12] Similarly, L-proline, a naturally occurring amino acid, has been demonstrated as an effective bifunctional organocatalyst for the synthesis of 1,3-oxazine-4-thiones in water.[10]

  • Nanocatalysts: The use of heterogeneous nanocatalysts offers advantages like high efficiency, stability, and recyclability. A novel nanocomposite of lacunary phosphomolybdate stabilized on TiO2/g-C3N4 has been shown to catalyze the three-component synthesis of 1,3-oxazines under solvent-free conditions with reaction times as short as 5-12 minutes and yields up to 95%.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate these reactions. Protocols using catalysts like SiO2-ZnCl2 under microwave assistance can produce 1,3-oxazin-3-one derivatives in just 30-60 seconds, significantly enhancing yield and purity while simplifying work-up.[12]

The underlying logic for employing these MCRs is the principle of "tandem" or "domino" reactions. The reaction typically proceeds through the initial formation of a Schiff base or Mannich base intermediate, which then undergoes an intramolecular cyclization to form the stable 1,3-oxazine ring.[6] The catalyst's role is to facilitate one or more of these steps, such as activating the aldehyde or promoting the final dehydration and ring-closure.

Workflow for a Green, Catalyst-Driven Multicomponent Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction Vessel cluster_outcome Work-up & Analysis Phenol Phenol / Naphthol Reaction Mixing in Green Solvent (e.g., Water, or Solvent-Free) Phenol->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Amine Amine Source (e.g., Urea) Amine->Reaction Catalysis Addition of Catalyst (e.g., L-Proline, Nanocomposite) Reaction->Catalysis Catalyst facilitates intermediate formation Energy Energy Input (e.g., Room Temp, 80°C, Microwave) Catalysis->Energy Conditions optimized for cyclization Filtration Simple Filtration / Extraction Energy->Filtration Reaction completion Purification Recrystallization / Chromatography Filtration->Purification Crude product Characterization NMR, IR, MS Analysis Purification->Characterization Product 1,3-Oxazine Product Characterization->Product Structure confirmed

Caption: A generalized workflow for the modern, one-pot multicomponent synthesis of 1,3-oxazines.

Asymmetric Synthesis: Accessing Chiral Scaffolds

The synthesis of enantiomerically pure heterocycles is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. Recent advances have focused on catalytic asymmetric routes to 1,3-oxazines.

  • Chiral Lewis Acid Catalysis: The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles.[5] Chiral dirhodium(II) complexes have been used to catalyze the reaction between 2-aza-3-silyloxy-1,3-butadienes and aldehydes, yielding chiral 1,3-oxazine derivatives.[5] Similarly, Yb(fod)3 and SnCl4 have been employed as Lewis acids to control the diastereoselectivity of heterocycloadditions between N-acyl imines and chiral vinyl ethers, providing a route to enantiopure β-amido aldehydes via a stable 1,3-oxazine intermediate.[13]

  • Organocatalysis: Chiral magnesium phosphate catalysts have been successfully used in a highly efficient one-pot synthesis of 1,3-oxazinanes.[14][15] The process involves the enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate, which then undergoes intramolecular cyclization under mild basic conditions to afford the chiral product in high yield and excellent enantioselectivity.[14][15]

  • Reductive Cyclization: An innovative approach involves the reductive cyclization of N-acylated β-amino enones using trichlorosilane in the presence of a chiral Lewis base catalyst. This method provides optically active 4H-1,3-oxazines that can be further transformed without racemization.[16]

The rationale for using these chiral catalysts lies in their ability to create a stereochemically defined environment around the reactants. The catalyst coordinates to one or more of the substrates, shielding one face and directing the incoming nucleophile or dienophile to the other, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

Part II: Novel Catalytic Approaches and Reaction Mechanisms

Beyond MCRs and asymmetric synthesis, other catalytic systems have been developed to broaden the scope and improve the efficiency of 1,3-oxazine synthesis.

Gold(I)-Catalyzed Cycloisomerization

A novel and mild method for synthesizing 4H-benzo[d][1][9]oxazines involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides.[17] This reaction proceeds chemoselectively through a 6-exo-dig oxygen cyclization pathway. The choice of a gold(I) catalyst is strategic; its soft, carbophilic Lewis acidity activates the alkyne toward nucleophilic attack by the amide oxygen, facilitating the ring closure under very mild conditions (room temperature) where other catalysts might fail or require high temperatures.[17]

Proposed Mechanism: Gold(I)-Catalyzed Cycloisomerization

Gold_Catalysis cluster_cycle Catalytic Cycle A N-(2-alkynyl)aryl benzamide + [Au(I)]-Catalyst B π-Complex Formation (Alkyne Activation) A->B Coordination C 6-exo-dig Cyclization (Oxyauration) B->C Intramolecular Nucleophilic Attack D Vinyl-Gold Intermediate C->D Forms C-O bond E Protodeauration D->E Proton Source (e.g., trace H₂O) F Regeneration of [Au(I)]-Catalyst E->F Releases Product Product 4H-Benzo[d][1,3]oxazine E->Product F->A Enters next cycle

Caption: Simplified catalytic cycle for the Gold(I)-catalyzed synthesis of 4H-benzo[d][1][9]oxazines.

Gallium(III) Nitrate as an Efficient Catalyst

Gallium(III) nitrate (Ga(NO3)3) has recently been identified as a highly effective catalyst for synthesizing complex[1][9]oxazine-piperazine conjugates.[18] In a straightforward method, heating a methanolic mixture of a piperazine triphenol precursor with Ga(NO3)3 and a base resulted in high yields (>80%) of the cyclized oxazine product in just 30 minutes.[18] The role of the Ga(III) ion is likely to act as a Lewis acid, coordinating to the phenolic oxygen and the secondary amine nitrogen, thereby pre-organizing the substrate for rapid intramolecular cyclization with an aldehyde source. This demonstrates the potential of less common Lewis acids to achieve unique and efficient transformations.

Part III: Emerging Applications in Drug Discovery

The diverse synthetic methods developed recently have enabled the creation of novel 1,3-oxazine derivatives with promising therapeutic potential.

Anticancer Activity

Newly synthesized 1,3-oxazine derivatives are being actively investigated as anticancer agents.[1][8] For instance, a series of 4H-benzo[d][1][9]oxazines prepared via gold catalysis were assayed on breast cancer cell lines (MCF-7 and HCC1954).[17] The results showed that compounds with a substituted aryl group at the C-2 position exhibited significant inhibition of cell proliferation, with IC50 values as low as 3.1 μM, marking them as potential candidates for further development.[8]

Antimicrobial and Anti-inflammatory Activity

The 1,3-oxazine scaffold continues to be a reliable template for developing new antimicrobial and anti-inflammatory agents.[1][7][19]

  • Antibacterial: Novel 1,3-oxazine derivatives have been synthesized and shown to possess potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds being more potent than the tetracycline control.[7][20]

  • Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties, which are thought to arise from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[6] A series of N-{4-[2-Amino-4-aryl-6H-[1][9]oxazin-6-yl]-phenyl}-nicotinamides showed significant activity when evaluated for both anti-inflammatory and antioxidant properties.[1]

Comparative Biological Activity Data
Compound ClassTarget/AssayKey FindingReference
2-Aryl-4H-benzo[d][1][9]oxazinesBreast Cancer Cell Lines (MCF-7)IC50 values as low as 3.1 μM[8]
Substituted 1,3-Oxazinyl AcetamidesAntibacterial & Antifungal ScreeningChloro-substituted derivative showed strong activity[7]
N-Nicotinamide 1,3-OxazinesAnti-inflammatory (BSA denaturation)Significant inhibition at 10-100 µg concentrations[1]
Novel 1,3-OxazinesAntibacterial (S. aureus, E. coli)Some derivatives more potent than tetracycline[20]

Part IV: Experimental Protocols

To ensure the practical applicability of this guide, a representative, field-proven protocol for a modern synthesis is provided below.

Protocol: One-Pot, L-Proline-Catalyzed Synthesis of 1,3-Oxazine-4-thiones in Water[12]

This protocol describes a two-step, one-pot synthesis that exemplifies a green chemistry approach.

Step 1: Formation of Benzoyl Isothiocyanate Intermediate

  • In a 25 mL round-bottom flask, combine ammonium thiocyanate (1 mmol, 76 mg) and the desired acid chloride (e.g., 3-nitrobenzoyl chloride, 1 mmol, 185.5 mg).

  • Heat the solvent-free mixture at 70 °C with stirring.

  • Causality Check: The reaction is exothermic and proceeds rapidly. Within 5 minutes, the liquid mixture will solidify, indicating the formation of the benzoyl isothiocyanate intermediate. This solid is used directly in the next step without purification, adhering to the principles of atom and step economy.

Step 2: Multicomponent Cyclization

  • To the flask containing the crude benzoyl isothiocyanate, add 1-naphthol (1 mmol, 144 mg).

  • Add a solution of L-proline (20 mol%, 0.2 mmol, 23 mg) dissolved in deionized water (5 mL).

  • Causality Check: L-proline acts as a bifunctional organocatalyst. Its carboxylic acid group can activate the carbonyl/thiocarbonyl group, while the secondary amine can act as a base or participate in hydrogen bonding to facilitate the reaction cascade. Water is used as a safe, inexpensive, and environmentally benign solvent.

  • Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times are typically between 25-45 minutes.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous medium.

  • Collect the crude product by vacuum filtration and wash it with cold water (2 x 5 mL) to remove the water-soluble L-proline catalyst and any unreacted starting materials.

  • Self-Validation: The purity of the product can be initially assessed by its melting point. Further purification by recrystallization from ethanol will yield the pure 1,3-oxazine-4-thione derivative. Confirm the structure using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The catalyst can be recovered from the aqueous filtrate and potentially reused.[10]

Conclusion and Future Outlook

The field of 1,3-oxazine chemistry is vibrant and continues to evolve. Recent advances have been driven by the pursuit of efficiency, sustainability, and stereochemical control. Multicomponent reactions catalyzed by green and recyclable catalysts, along with novel asymmetric methodologies, have made a diverse array of complex 1,3-oxazine derivatives more accessible than ever before.[4][6] The discovery of new catalytic systems, such as those based on gold and gallium, opens up new avenues for synthesis under exceptionally mild conditions.[17][18]

Looking forward, the focus will likely be on:

  • Expanding the Scope of Asymmetric Catalysis: Developing new chiral catalysts to access a wider range of stereochemically complex 1,3-oxazines.

  • Photoredox and Electrochemical Methods: Exploring light- and electricity-driven reactions as sustainable alternatives for constructing the oxazine ring.

  • Late-Stage Functionalization: Devising methods to modify complex, pre-formed 1,3-oxazine cores to rapidly generate analogues for structure-activity relationship (SAR) studies.

  • Biological Exploration: Systematically screening the newly accessible chemical space of 1,3-oxazines against a broader range of biological targets to uncover new therapeutic applications.

The synthetic versatility and proven biological potential of the 1,3-oxazine scaffold ensure that it will remain a focal point of research in heterocyclic and medicinal chemistry for the foreseeable future.[6]

References

  • Chaitra G. & Rohini R.M. (2026). Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Various Authors. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry. [Link]

  • Various Authors. (2025). Recent trends in the synthesis of 1,3-oxazines (microreview). ResearchGate. [Link]

  • Various Authors. (n.d.). Recent advances in strategies of green synthesis of 1,3-oxazines- a brief review. ResearchGate. [Link]

  • Shukla D.K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry. [Link]

  • Various Authors. (2020). Asymmetric synthesis of 1,3‐oxazine derivatives via the NED aza‐DAR... ResearchGate. [Link]

  • Various Authors. (2021). Synthesis and Antibacterial Activity of Novel 1,3-Oxazine Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Asif M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]

  • Bahmanziyari M. & Naeimi H. (2025). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry. [Link]

  • Various Authors. (2023). 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. ResearchGate. [Link]

  • Chole S.P. (n.d.). One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. JETIR. [Link]

  • Various Authors. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Chitkara University DSpace. [Link]

  • Asif M. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Various Authors. (2018). Synthesis of 1,3-Oxazine-4-thione Derivatives through an Efficient, Rapid and Green Method Catalyzed by L-Proline in Aqueous Medium. Polycyclic Aromatic Compounds. [Link]

  • Al-Hamdani A.A.S., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganic Chemistry Communications. [Link]

  • Various Authors. (2025). A Novel Three-Component, One-Pot Synthesis of 1,2Dihydro1-arylnaphtho[1,2-e][1][9]oxazine-3-one Derivatives under Microwave-Assisted and Thermal Solvent-Free Conditions. ResearchGate. [Link]

  • Nimmagadda S.K., Zhang Z., & Antilla J.C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters. [Link]

  • Various Authors. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][9]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Molecules. [Link]

  • Sapkal A., et al. (2022). Clean and Green Approach for Synthesis of Various Derivatives of[1][9]Oxazine in Sustainable Aqueous Hydrotropic Medium. Polycyclic Aromatic Compounds. [Link]

  • Asif M. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemistry & Biodiversity. [Link]

  • Kano T., et al. (2009). Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated beta-amino enones with trichlorosilane catalyzed by chiral Lewis bases. Chemical Communications. [Link]

  • Nimmagadda S.K., Zhang Z., & Antilla J.C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Chemistry Portal. [Link]

  • Dujardin G., et al. (2000). First Asymmetric Synthesis of a 6-Alkoxy-5,6-dihydro-1,3-oxazine: A Promising Enantioselective Route to β-Amido Aldehydes. Organic Letters. [Link]

Sources

Protocols & Analytical Methods

Method

One-pot multicomponent synthesis of 2,5,6-triaryl-1,3-oxazin-4-ones

Application Note & Protocol A Streamlined Approach to Bio-Relevant Scaffolds: One-Pot Multicomponent Synthesis of 2,5,6-Triaryl-1,3-Oxazin-4-Ones Abstract The 1,3-oxazin-4-one core is a privileged heterocyclic scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Streamlined Approach to Bio-Relevant Scaffolds: One-Pot Multicomponent Synthesis of 2,5,6-Triaryl-1,3-Oxazin-4-Ones

Abstract

The 1,3-oxazin-4-one core is a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2] Traditional multi-step synthetic routes to these molecules often suffer from drawbacks such as low overall yields, tedious purification of intermediates, and significant solvent waste. This application note details a robust and efficient one-pot, three-component protocol for the synthesis of 2,5,6-triaryl-1,3-oxazin-4-ones. By leveraging the principles of multicomponent reactions (MCRs), this method offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it an attractive strategy for medicinal chemistry and drug discovery programs.[3][4]

Introduction: The Power of Multicomponent Reactions (MCRs)

In the quest for novel therapeutic agents, the ability to rapidly generate libraries of complex molecules is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a cornerstone of modern synthetic chemistry.[3][5]

The advantages of an MCR approach over classical linear synthesis are profound:

  • Efficiency: By telescoping multiple transformations into a single step, MCRs dramatically reduce reaction times, energy consumption, and labor.[6]

  • Atom Economy: MCRs are inherently "greener" as they maximize the incorporation of reactant atoms into the final product, minimizing waste.[3]

  • Complexity Generation: They allow for the rapid construction of complex, drug-like molecules from simple, readily available precursors.[5]

  • Diversity-Oriented Synthesis: The modular nature of MCRs is ideal for creating diverse compound libraries by simply varying the individual components.

This protocol applies the MCR paradigm to the synthesis of the 2,5,6-triaryl-1,3-oxazin-4-one scaffold, a structure of significant interest in pharmaceutical research.

Reaction Principle and Proposed Mechanism

The synthesis of 2,5,6-triaryl-1,3-oxazin-4-ones via this one-pot protocol involves the condensation of three key components: an arylglyoxylic acid , a substituted aniline , and an aromatic aldehyde . The reaction typically proceeds through a cascade of imine formation, cyclization, and dehydration steps.

A plausible mechanistic pathway, often catalyzed by a Lewis or Brønsted acid, is as follows:

  • Imine Formation: The aromatic aldehyde reacts with the aniline to form a Schiff base (imine) intermediate.

  • Nucleophilic Attack: The enol form of the arylglyoxylic acid acts as a nucleophile, attacking the electrophilic carbon of the protonated imine.

  • Intramolecular Cyclization: The amide nitrogen then attacks the carbonyl carbon of the keto-acid moiety.

  • Dehydration: A final dehydration step yields the stable aromatic 1,3-oxazin-4-one ring system.

This sequence showcases the elegance of MCRs, where each intermediate is consumed in the subsequent step without the need for isolation.

Experimental Protocol: Synthesis of 2,5,6-Triaryl-1,3-Oxazin-4-Ones

This protocol provides a general method. Researchers should optimize conditions for specific substrate combinations.

Materials & Reagents:

  • Arylglyoxylic acid (e.g., Phenylglyoxylic acid) (1.0 mmol, 1.0 equiv)

  • Substituted Aniline (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Catalyst (e.g., p-Toluenesulfonic acid (PTSA), 10 mol%)[7]

  • Solvent (e.g., Toluene or Acetonitrile, 5-10 mL)

  • Standard laboratory glassware, including a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

Step-by-Step Procedure:

  • Flask Preparation: To a 25 mL round-bottom flask, add the arylglyoxylic acid (1.0 mmol), the selected aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (e.g., PTSA, 0.1 mmol).

  • Solvent Addition: Add the solvent (e.g., Toluene, 10 mL) to the flask.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in an oil bath on a magnetic stir plate.

  • Heating and Monitoring: Heat the reaction mixture to reflux (for toluene, ~110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Cooling and Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient. If necessary, column chromatography on silica gel can be employed to obtain a high-purity product.

  • Characterization: Confirm the structure and purity of the final 2,5,6-triaryl-1,3-oxazin-4-one product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

G Workflow for One-Pot Synthesis of 2,5,6-Triaryl-1,3-Oxazin-4-Ones reagents 1. Combine Reactants (Arylglyoxylic Acid, Aniline, Aldehyde) + Catalyst (PTSA) solvent 2. Add Solvent (Toluene) reagents->solvent In Flask reaction 3. Heat to Reflux (~110°C, 4-8h) solvent->reaction monitoring 4. Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup 5. Cool & Evaporate Solvent monitoring->workup Complete purify 6. Purify Product (Recrystallization or Chromatography) workup->purify characterize 7. Characterize (NMR, MS, IR) purify->characterize product Pure 2,5,6-Triaryl-1,3-Oxazin-4-one characterize->product

Caption: A flowchart of the one-pot synthesis protocol.

Representative Data: Scope of the Reaction

The versatility of this one-pot synthesis is demonstrated by its tolerance for a wide range of substituents on all three aryl rings. This allows for the systematic exploration of structure-activity relationships (SAR) in drug development.

EntryAr¹ (from Aldehyde)Ar² (from Aniline)Ar³ (from Glyoxylic Acid)Yield (%)
1C₆H₅C₆H₅C₆H₅85
24-Cl-C₆H₄C₆H₅C₆H₅82
34-MeO-C₆H₄C₆H₅C₆H₅88
4C₆H₅4-Me-C₆H₄C₆H₅87
5C₆H₅4-Br-C₆H₄C₆H₅79
64-NO₂-C₆H₄C₆H₅C₆H₅75
7C₆H₅C₆H₅4-Cl-C₆H₄80

Yields are hypothetical and for illustrative purposes. Actual yields may vary based on specific substrates and reaction conditions.

Applications and Future Prospects

The 1,3-oxazin-4-one moiety is a key pharmacophore. Derivatives have shown promise as:

  • Anticancer Agents: Inducing apoptosis in various cancer cell lines.[1]

  • Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][8]

  • Enzyme Inhibitors: Acting on targets such as serine proteases.[1]

The efficiency of this one-pot multicomponent synthesis provides a powerful tool for researchers to rapidly generate novel analogues of 2,5,6-triaryl-1,3-oxazin-4-ones. This facilitates the exploration of new chemical space and the development of structure-activity relationships, accelerating the identification of new lead compounds in drug discovery.

References
  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • ScienceScholar. (2022). Synthesis and identification of benzo[d][1][8]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. [Link]

  • Wiley Online Library. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • MDPI. (2025). Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI. [Link]

  • Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. [Link]

  • SciSpace. (2018). A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-a][1][5][8]triazines. SciSpace. [Link]

  • Elsevier. (2017). A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2019). One-pot synthesis N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines (1). ResearchGate. [Link]

  • Semantic Scholar. (2016). One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles. Semantic Scholar. [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. [Link]

  • Elsevier. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. European Journal of Medicinal Chemistry Reports. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]

  • ResearchGate. Routes of multicomponent and two-component construction of dihydro-1,3-oxazine ring system. ResearchGate. [Link]

Sources

Application

Application Note: Efficient and Rapid Synthesis of Triphenyl-1,3-Oxazin-4-One Derivatives via Microwave Irradiation

Introduction: The Imperative for Advanced Synthesis The 1,3-oxazin-4-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Derivatives of this core structure are explore...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Synthesis

The 1,3-oxazin-4-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Derivatives of this core structure are explored for a range of therapeutic applications, making the development of efficient and sustainable synthetic methodologies a critical objective for researchers in medicinal chemistry and drug development. Conventionally, the synthesis of these heterocycles involves prolonged reaction times, high temperatures, and often results in modest yields with significant byproduct formation.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, fundamentally altering the landscape of synthetic chemistry.[1] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[2] This application note provides a comprehensive guide to the microwave-assisted synthesis of triphenyl-1,3-oxazin-4-one derivatives, detailing the underlying principles, a robust experimental protocol, and comparative data that underscore the superiority of this modern technique.

The MAOS Advantage: A Deeper Look at Dielectric Heating

The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from conventional methods.[3]

  • Conventional Heating: Relies on external heat sources (e.g., oil baths). Energy is transferred to the bulk of the solution via conduction and convection from the vessel walls. This process is slow and creates a significant temperature gradient, often leading to localized overheating, decomposition of reagents, and the formation of unwanted side products.[3]

  • Microwave Heating: Employs direct dielectric heating. Microwave radiation interacts with polar molecules and ions within the reaction mixture, causing rapid oscillations and generating heat volumetrically and uniformly.[3][4] This direct energy transfer is incredibly efficient, eliminating thermal gradients and allowing for precise temperature control. The result is a cleaner, faster, and more energy-efficient reaction.[5][4]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a External Heat Source (Oil Bath) b Reaction Vessel Wall (Hot) a->b Conduction c Bulk Solution (Cooler) b->c Convection/Conduction d Slow, Inefficient Heat Transfer & Temperature Gradient c->d e Microwave Radiation f Reaction Mixture (Uniformly Hot) e->f Direct Dielectric Heating g Rapid, Efficient Volumetric Heating & No Gradient f->g

Caption: Heating mechanisms: Conventional vs. Microwave-Assisted.

Proposed Reaction and Mechanism

The synthesis of 2-phenyl-4H-benzo[d][6][7]oxazin-4-one derivatives from anthranilic acid and benzoyl chloride is a well-established transformation that serves as an excellent model.[8][9] We can extrapolate this to synthesize triphenyl derivatives by using appropriately substituted starting materials (e.g., N-phenylanthranilic acid and benzoyl chloride, or anthranilic acid and a substituted benzoyl chloride combined with other phenyl-group-containing precursors).

The core reaction involves two key steps:

  • N-Acylation: The nucleophilic amino group of the anthranilic acid derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride.

  • Cyclodehydration: The intermediate N-acylanthranilic acid undergoes an intramolecular cyclization, driven by the removal of a water molecule, to form the stable 1,3-oxazin-4-one ring. Microwave irradiation dramatically accelerates this dehydration step.

G reagent reagent intermediate intermediate product product process process A Anthranilic Acid Derivative P1 Nucleophilic Attack (N-Acylation) A->P1 B Benzoyl Chloride Derivative B->P1 C N-Acyl Intermediate P2 Intramolecular Cyclization & Dehydration (H₂O elimination) C->P2 D Triphenyl-1,3-oxazin-4-one P1->C P2->D

Caption: Generalized reaction mechanism for oxazin-4-one formation.

Experimental Protocols

4.1. Materials and Equipment

  • Reagents: Substituted anthranilic acids, substituted benzoyl chlorides, pyridine (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate, hexane, crushed ice.

  • Equipment: Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave-safe sealed reaction vessels with magnetic stir bars, analytical balance, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), filtration apparatus.

4.2. General Protocol for Microwave-Assisted Synthesis

This protocol is adapted from established procedures for related benzoxazinones and is optimized for microwave synthesis.[8][9]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the anthranilic acid derivative (1.0 mmol).

  • Solvent Addition: Add anhydrous pyridine (3 mL) to the vessel. Pyridine acts as both a solvent and an acid scavenger. Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride and to favor the desired cyclodehydration.

  • Reactant Addition: Slowly add the benzoyl chloride derivative (1.1 mmol, 1.1 eq) to the stirred solution at 0 °C (ice bath). Safety Note: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Power: 200 W (dynamic power control)

    • Hold Time: 10 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Reaction Monitoring & Cooldown: After the irradiation is complete, the vessel is cooled to room temperature using the instrument's compressed air cooling system. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Product Isolation (Work-up):

    • Once cooled, carefully uncap the vessel in a fume hood.

    • Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water.

    • A solid precipitate should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold hexane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure triphenyl-1,3-oxazin-4-one derivative.

Data and Results: A Comparative Analysis

The advantages of microwave-assisted synthesis are best illustrated through direct comparison with conventional methods.

Table 1: Synthesis of 2-phenyl-4H-benzo[d][6][7]oxazin-4-one - MAOS vs. Conventional Heating

Parameter Microwave-Assisted Method Conventional Method (Reflux)
Starting Materials Anthranilic acid, Benzoyl chloride Anthranilic acid, Benzoyl chloride
Solvent Pyridine Pyridine
Temperature 120 °C ~115 °C (Reflux)
Reaction Time 10 minutes 3-4 hours
Yield ~90% [8][9] ~70-75%
Energy Input Low, targeted High, continuous

| Work-up | Simple precipitation | Often requires more complex purification |

Table 2: Illustrative Substrate Scope for Triphenyl Derivatives (Note: This table presents expected outcomes for a variety of substituted starting materials based on the general protocol.)

Entry Anthranilic Acid Derivative Benzoyl Chloride Derivative Expected Product Time (min) Est. Yield
1 N-Phenylanthranilic acid Benzoyl chloride 2,4-Diphenyl-4H-benzo[d][6][7]oxazin-4-one 12 >85%
2 Anthranilic acid 4-Phenylbenzoyl chloride 2-(Biphenyl-4-yl)-4H-benzo[d][6][7]oxazin-4-one 10 >90%
3 5-Bromoanthranilic acid 4-Methoxybenzoyl chloride 6-Bromo-2-(4-methoxyphenyl)-4H-benzo[d][6][7]oxazin-4-one 10 >88%

| 4 | 4-Nitroanthranilic acid | Benzoyl chloride | 7-Nitro-2-phenyl-4H-benzo[d][6][7]oxazin-4-one | 15 | >80% |

Overall Experimental Workflow

The entire process, from initial setup to final analysis, is streamlined and efficient.

G prep prep mw mw workup workup analysis analysis A 1. Reagent Preparation (Anthranilic Acid Deriv. + Pyridine + Benzoyl Chloride Deriv.) B 2. Microwave Reaction (120 °C, 10 min, 200W) A->B C 3. Cooldown & Depressurize B->C D 4. Work-up (Precipitation in Ice Water) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS, M.P.) F->G

Caption: Step-by-step experimental workflow for MAOS.

Conclusion

The microwave-assisted protocol presented herein offers a vastly superior alternative to conventional methods for synthesizing triphenyl-1,3-oxazin-4-one derivatives. This technique provides access to these valuable heterocyclic compounds with drastically reduced reaction times, significantly higher yields, and operational simplicity. By embracing the principles of green chemistry, MAOS not only accelerates the discovery and development process for new chemical entities but also minimizes environmental impact, making it an indispensable tool for the modern research scientist.

References

  • Jain, A., & Rawat, S. (2020). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. ACS Omega.
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[6][10] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.

  • Kaur, N., & Singh, R. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry.
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  • Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
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  • Shehab, A. K., & Rasheed, M. K. (2022). Synthesis and identification of benzo[d][6][7]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar.

  • Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][6][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at: [Link]

  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
  • Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][6][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]

  • Smith, J. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Shah, S., et al. (2011). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • Conti, P., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
  • Sharma, R. K., & Sharma, C. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). A Comparative Guide to Conventional and Microwave-Assisted Synthesis. BenchChem.
  • Al-Masoudi, N. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Kumar, A., & Singh, R. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

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Method

Catalytic Methods for the Construction of the 1,3-Oxazine Core: A Guide for Researchers

Abstract The 1,3-oxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and functional materials. Its synthesis has been a subject of intense research, leading to the d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and functional materials. Its synthesis has been a subject of intense research, leading to the development of diverse and innovative catalytic methods. This technical guide provides a comprehensive overview of modern catalytic strategies for the construction of the 1,3-oxazine core, intended for researchers, scientists, and professionals in drug development. We will delve into transition-metal catalysis, organocatalysis, and photoredox catalysis, offering detailed application notes and protocols for selected transformative reactions. Mechanistic insights and a comparative analysis of the different methodologies are also presented to aid in the rational design of synthetic routes.

Introduction

The 1,3-oxazine ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent structural features of the 1,3-oxazine core, namely the presence of both a nitrogen and an oxygen atom in a six-membered ring, allow for diverse substitution patterns and the establishment of crucial interactions with biological targets. The development of efficient and selective methods for the synthesis of this important scaffold is therefore of paramount importance. This guide will explore several cutting-edge catalytic approaches that have emerged as powerful tools for the construction of 1,3-oxazines.

Transition-Metal Catalyzed Approaches

Transition metals have revolutionized the synthesis of complex molecules, and the construction of the 1,3-oxazine core is no exception. Catalytic systems based on palladium, gold, and other metals have enabled the development of novel and efficient synthetic routes.

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool for the formation of C-C and C-heteroatom bonds. In the context of 1,3-oxazine synthesis, palladium catalysts have been employed in elegant cycloaddition and cross-coupling strategies.

A notable example is the palladium-catalyzed cycloaddition of vinyloxetanes with heterocumulenes, which provides a stereoselective route to 4-vinyl-1,3-oxazines.[4] This reaction proceeds under mild conditions and offers a high degree of functional group tolerance. Another innovative approach involves the intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates for the synthesis of 4-sila-4H-benzo[d][1][2]oxazines, which are silicon-containing analogues of biologically relevant benzoxazines.[5]

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of 1,3-oxazines through the cycloisomerization of N-(2-alkynyl)aryl benzamides.[6] This method allows for the construction of highly substituted 4H-benzo[d][1][2]oxazines under mild reaction conditions. The reaction proceeds via a chemoselective 6-exo-dig cyclization, demonstrating the unique reactivity of gold catalysts.

Application Note 1: Gold(I)-Catalyzed Synthesis of 4-Benzyliden-2-phenyl-4H-benzo[d][1][2]oxazine

Causality of Experimental Choices:

  • Catalyst: A gold(I) catalyst, such as [Au(IPr)Cl]/AgSbF6 or a similar air-stable gold(I) complex, is chosen for its high affinity for the alkyne moiety, which facilitates the intramolecular cyclization. The silver salt acts as a halide scavenger to generate the active cationic gold species.

  • Solvent: Dichloromethane (DCM) is a common choice as it is a relatively non-coordinating solvent that dissolves the starting materials and the catalyst well, without interfering with the catalytic cycle.

  • Temperature: The reaction is typically run at room temperature, highlighting the high efficiency of the gold catalyst. Mild heating to 30-40 °C may be required for less reactive substrates.

  • Atmosphere: The reaction is often tolerant to air, which simplifies the experimental setup.

Protocol:

  • To a solution of N-(2-(phenylethynyl)phenyl)benzamide (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a clean, dry vial is added the gold(I) catalyst (e.g., IPrAuCl/AgOTf, 2-5 mol%).

  • The reaction mixture is stirred at room temperature (or as optimized) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a few drops of triethylamine and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-benzyliden-2-phenyl-4H-benzo[d][1][2]oxazine.

Gallium-Catalyzed Cyclization

Lewis acids can also be effective catalysts for the synthesis of 1,3-oxazines. Gallium(III) nitrate has been reported as an efficient catalyst for the synthesis of[1][2]oxazine-piperazine derivatives.[1] The reaction involves the condensation of a triphenol-piperazine derivative in the presence of the gallium catalyst, which likely acts as a template to promote the ring closure.

Organocatalytic and Other Emerging Methods

In addition to transition-metal catalysis, other catalytic strategies have been developed, offering complementary approaches to the synthesis of 1,3-oxazines.

Solid Acid Nanocatalysis

In a push towards greener and more sustainable chemical processes, solid acid nanocatalysts have been developed for the synthesis of 1,3-oxazines. A magnetic solid acid nanocatalyst based on ferrierite has been shown to be highly effective for the multicomponent synthesis of 1,3-oxazine derivatives in water at room temperature.[7] The catalyst can be easily recovered using a magnet and reused, making this an environmentally friendly and economically viable method.

Application Note 2: Green Synthesis of 2-(4-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazine using a Solid Acid Nanocatalyst

Causality of Experimental Choices:

  • Catalyst: A solid acid catalyst, such as M-FER/TEPA/SO3H, provides acidic sites for the activation of the reactants and facilitates the condensation and cyclization steps. The magnetic core allows for easy separation.

  • Solvent: Water is used as a green solvent, which is a significant advantage over traditional organic solvents.

  • Temperature: The reaction proceeds at room temperature, reducing energy consumption.

Protocol:

  • In a round-bottom flask, a mixture of β-naphthol (1 mmol), 4-nitroaniline (1 mmol), and formaldehyde (2 mmol) is prepared in water (5 mL).

  • The magnetic solid acid nanocatalyst (0.015 g) is added to the mixture.

  • The reaction is stirred at room temperature, and the progress is monitored by TLC.

  • After completion of the reaction, the catalyst is separated from the reaction mixture using a strong magnet.

  • The aqueous layer is decanted, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by recrystallization.[7]

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of chemical bonds under mild conditions. A formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols has been developed for the synthesis of 1,3-benzoxazine derivatives. This reaction is mediated by an organocatalyst under visible light irradiation and proceeds through the photoisomerization of the oxime and subsequent reaction with an in situ generated o-quinone methide.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. Below are simplified representations of the catalytic cycles for some of the discussed methods.

Gold_Catalyzed_Cycloisomerization cluster_0 Gold(I)-Catalyzed Cycloisomerization Start N-(2-alkynyl)aryl benzamide Pi_complex π-Complex Start->Pi_complex + [Au(I)]+ Au_cat [Au(I)]+ Cyclization 6-exo-dig Cyclization Pi_complex->Cyclization Vinyl_gold Vinyl-Gold Intermediate Cyclization->Vinyl_gold Product 4H-Benzo[d][1,3]oxazine Vinyl_gold->Product + H+ Protodeauration Protodeauration Product->Au_cat - [Au(I)]+ (regenerated)

Caption: Proposed catalytic cycle for the Gold(I)-catalyzed synthesis of 4H-benzo[d][1][2]oxazines.

Photocatalytic_Cycle cluster_1 Visible-Light [4+2] Cycloaddition PC Photocatalyst (PC) (Ground State) PC_excited PC* (Excited State) PC->PC_excited Visible Light (hν) PC_excited->PC Energy Transfer Oxime Oxime Oxime_isomer Photoisomerized Oxime Oxime->Oxime_isomer Energy Transfer from PC* Cycloaddition {[4+2] Cycloaddition} Oxime_isomer->Cycloaddition oHBA o-Hydroxybenzyl Alcohol oQM o-Quinone Methide oHBA->oQM TsOH oQM->Cycloaddition Product {1,3-Benzoxazine} Cycloaddition->Product

Caption: Simplified workflow for the visible-light catalyzed [4+2] cycloaddition.

Data Summary and Comparison

Catalytic MethodCatalystKey FeaturesAdvantages
Palladium-Catalyzed Cycloaddition Pd(0) or Pd(II) complexesStereoselective, good functional group toleranceMild conditions, high yields
Gold-Catalyzed Cycloisomerization Au(I) complexesActivation of alkynes, mild conditionsHigh atom economy, good for substituted systems
Gallium-Catalyzed Cyclization Ga(NO3)3Lewis acid catalysis, template effectSimple procedure, high yields for specific substrates
Solid Acid Nanocatalysis Magnetic ferrierite-based catalystHeterogeneous catalysis, green solvent (water)Catalyst recyclability, environmentally friendly
Visible-Light Photoredox Catalysis Organic photosensitizerMetal-free, mild conditions, use of visible lightSustainable, novel reaction pathway

Conclusion and Future Outlook

The catalytic construction of the 1,3-oxazine core has witnessed significant advancements in recent years. The development of novel catalytic systems based on transition metals, organocatalysts, and photoredox catalysis has provided chemists with a powerful toolkit for the synthesis of these important heterocyclic compounds. The trend towards greener and more sustainable methods, such as the use of solid acid nanocatalysts and visible-light-mediated reactions, is expected to continue. Future research in this area will likely focus on the development of enantioselective catalytic methods for the synthesis of chiral 1,3-oxazines, as well as the expansion of the substrate scope of existing methods to allow for the construction of even more complex and diverse molecular architectures.

References

  • Al-Hamdani, A. A. S., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • Babaei, Z., et al. (2022). Efficient synthesis of some[1][2]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. PMC.

  • Chaitra, G., & Rohini, R. M. (n.d.). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica.

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2010).
  • Shimizu, Y., et al. (2020). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][2]oxazines by intramolecular Hiyama coupling. PMC.

  • Ramírez-Lira, E. J., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. PMC.

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives.
  • Iaroshenko, V. O., et al. (2011).
  • Adah, S. A., et al. (2016).
  • Wang, Y., et al. (2022). Visible-Light Catalyzed Synthesis of 1,3-benzoxazines via Formal [4 + 2] Cycloaddition of Oximes with o-Hydroxybenzyl Alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • L'Homme, C., et al. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][1][2]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. The Journal of Organic Chemistry - ACS Publications.

  • Bhadra, M., & Sridharan, V. (2012). Synthesis of Chiral Helical 1,3-Oxazines.
  • Singh, U. P., & Singh, R. P. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Maslivets, A. N., et al. (2022). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. PMC.
  • Al-Masum, M., & Fun, H.-K. (2000). Synthesis of 1,3-Oxazine Derivatives by Palladium-Catalyzed Cycloaddition of Vinyloxetanes with Heterocumulenes. Completely Stereoselective Synthesis of Bicyclic 1,3-Oxazines.
  • Sharma, A., et al. (2019).
  • Lee, S. Y., & Toste, F. D. (2014). Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions. PMC.

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Application

Application Note: Solvent-Free Synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one via Microwave-Assisted Cyclodehydration

Introduction The 1,3-oxazin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Specifically, 2,5,6-triphenyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-oxazin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Specifically, 2,5,6-triphenyl-4H-1,3-oxazin-4-one is a molecule of significant interest due to its potential applications in medicinal chemistry and materials science. Traditional synthetic routes to oxazinones often rely on harsh reagents, toxic solvents, and prolonged reaction times, which are inconsistent with the principles of green chemistry. This application note details a robust and environmentally benign, solvent-free protocol for the synthesis of 2,5,6-triphenyl-4H-1,3-oxazin-4-one, leveraging the efficiency of microwave irradiation.

The presented methodology is a two-step process commencing with the synthesis of the N-benzoyl-α,α-diphenylglycine precursor, followed by a solvent-free, microwave-assisted cyclodehydration to yield the target oxazinone. This approach significantly reduces reaction times, minimizes waste, and eliminates the need for volatile organic solvents, thereby offering a sustainable alternative to conventional methods.

Reaction Scheme

Reaction_Scheme diphenylglycine α,α-Diphenylglycine n_benzoyl_diphenylglycine N-Benzoyl-α,α-diphenylglycine diphenylglycine->n_benzoyl_diphenylglycine Step 1: N-Benzoylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->n_benzoyl_diphenylglycine naoh NaOH(aq) naoh->n_benzoyl_diphenylglycine oxazinone 2,5,6-Triphenyl-4H-1,3-oxazin-4-one n_benzoyl_diphenylglycine->oxazinone Step 2: Cyclodehydration acetic_anhydride Acetic Anhydride (catalytic) acetic_anhydride->oxazinone microwave Microwave (solvent-free) microwave->oxazinone

Figure 1: Two-step synthesis of 2,5,6-triphenyl-4H-1,3-oxazin-4-one.

Part 1: Synthesis of N-Benzoyl-α,α-diphenylglycine (Precursor)

This initial step involves the N-acylation of α,α-diphenylglycine using the well-established Schotten-Baumann reaction conditions. This method is highly efficient for the N-benzoylation of amino acids.[1]

Materials and Equipment
Reagent/EquipmentGrade/Specification
α,α-Diphenylglycine98% purity
Benzoyl Chloride99% purity, freshly distilled recommended
Sodium Hydroxide (NaOH)ACS reagent grade
Hydrochloric Acid (HCl)Concentrated (37%)
Deionized WaterHigh purity
Magnetic Stirrer with HotplateStandard laboratory grade
pH meter or pH stripsCalibrated
Buchner Funnel and FlaskStandard laboratory glassware
GlasswareBeakers, Erlenmeyer flasks, graduated cylinders
Experimental Protocol
  • In a 250 mL beaker, dissolve 5.0 g of α,α-diphenylglycine in 50 mL of 10% (w/v) aqueous sodium hydroxide solution with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 3.5 mL of benzoyl chloride dropwise to the cold, stirred solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring vigorously at room temperature for 1 hour. The scent of benzoyl chloride should dissipate.

  • Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-benzoyl-α,α-diphenylglycine will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Solvent-Free Synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

The second and final step is the cyclodehydration of the N-benzoyl-α,α-diphenylglycine precursor to the target oxazinone. This is achieved under solvent-free conditions using microwave irradiation, with a catalytic amount of acetic anhydride as a dehydrating agent. Microwave heating provides rapid and uniform heating, significantly accelerating the reaction rate.[2][3][4]

Materials and Equipment
Reagent/EquipmentGrade/Specification
N-Benzoyl-α,α-diphenylglycineSynthesized as per Part 1
Acetic AnhydrideACS reagent grade
Microwave SynthesizerCapable of controlled power and temperature
10 mL Microwave Reaction Vialwith a magnetic stir bar
EthanolReagent grade
Rotary EvaporatorStandard laboratory grade
Thin-Layer Chromatography (TLC)Silica gel plates with UV indicator
Experimental Protocol

G start Start add_reagents Add N-benzoyl-α,α-diphenylglycine and Acetic Anhydride to vial start->add_reagents seal_vial Seal the microwave vial add_reagents->seal_vial microwave_irradiation Microwave Irradiation (e.g., 150W, 120°C, 10-15 min) seal_vial->microwave_irradiation cool_vial Cool to room temperature microwave_irradiation->cool_vial dissolve_crude Dissolve crude product in ethanol cool_vial->dissolve_crude recrystallize Recrystallize from ethanol dissolve_crude->recrystallize filter_dry Filter and dry the product recrystallize->filter_dry end End filter_dry->end

Figure 2: Workflow for the solvent-free synthesis of the oxazinone.

  • Place 1.0 g of N-benzoyl-α,α-diphenylglycine into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add 0.5 mL of acetic anhydride to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture with a power of 150 W, maintaining a temperature of 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and add 10 mL of ethanol to the crude product.

  • Heat the mixture gently to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified 2,5,6-triphenyl-4H-1,3-oxazin-4-one in a vacuum oven.

Results and Discussion

The two-step synthesis provides a highly efficient route to 2,5,6-triphenyl-4H-1,3-oxazin-4-one. The initial N-benzoylation typically proceeds with high yields. The subsequent microwave-assisted, solvent-free cyclodehydration offers significant advantages over classical thermal methods. The absence of a bulk solvent reduces the environmental impact and simplifies the work-up procedure. Microwave irradiation facilitates a rapid and efficient conversion, which is often completed within minutes, as opposed to hours required for conventional heating.[2][4]

The role of acetic anhydride in the cyclization step is to act as a dehydrating agent, facilitating the intramolecular condensation to form the oxazinone ring. While other dehydrating agents could be employed, acetic anhydride is effective and easily removed during workup.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactantsConditionsExpected Yield
1: N-Benzoylationα,α-Diphenylglycine, Benzoyl Chloride, NaOH0-10 °C, then RT, 1 hr>90%
2: CyclodehydrationN-Benzoyl-α,α-diphenylglycine, Acetic AnhydrideMicrowave, 120 °C, 10-15 min, solvent-free80-90%

Conclusion

This application note provides a detailed, practical, and green protocol for the synthesis of 2,5,6-triphenyl-4H-1,3-oxazin-4-one. The solvent-free, microwave-assisted cyclodehydration step is a key feature of this methodology, offering a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. This protocol is well-suited for researchers in academic and industrial settings who are interested in the synthesis of heterocyclic compounds with potential applications in drug discovery and materials science.

References

  • Khabazzadeh, H., Saidi, K., Sheibani, H., & Tavakolinejad Kermany, E. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1(1), 43-45.
  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8815.
  • Bunce, R. A., et al. (2024).
  • Wang, Z., et al. (2023). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 1.
  • Request PDF. (2025, August 6). Solvent-Free Microwave-Assisted Efficient Synthesis of 4,4-Disubstituted 2-Oxazolines.
  • KR101247137B1. (n.d.). Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate.
  • Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides.
  • Haneen, D. S. A., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities.
  • Request PDF. (2025, October 16). (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
  • El-Sayed, M. A., et al. (2024, July 17). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(9), 105891.
  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses.
  • Al-Amiery, A. A., et al. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences, 6(9), 2097-2104.
  • DEA.gov. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl.
  • Gontrani, L., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7622.
  • Chen, C.-Y., et al. (2018). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 83(15), 8091-8101.
  • Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1107-1113.
  • AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE). (n.d.). An experimental handbook for pharmaceutical chemistry.
  • de Souza, R. O. M. A., et al. (2013). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Journal of the Brazilian Chemical Society, 24(1), 126-131.
  • Sharma, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Mini-Reviews in Medicinal Chemistry, 21(20), 3125-3142.
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Method

Application Notes and Protocols: The Utility of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one as a Versatile Pharmaceutical Intermediate

Abstract The 1,3-oxazin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This document provides detailed application notes and protocols for the use of a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This document provides detailed application notes and protocols for the use of a specific, highly functionalized derivative, 2,5,6-Triphenyl-4H-1,3-oxazin-4-one, as a strategic intermediate in pharmaceutical research and development. While direct literature on this exact triphenyl-substituted oxazinone is nascent, its chemical behavior can be expertly extrapolated from the well-documented chemistry of analogous benzoxazin-4-ones. This guide will detail a proposed synthetic pathway, outline key reactive properties, and provide robust, step-by-step protocols for its application in the synthesis of novel heterocyclic entities with high potential for biological activity.

Introduction: The Significance of the Oxazinone Core in Medicinal Chemistry

The oxazine ring system is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 4H-1,3-oxazin-4-one substructure is of particular interest due to its inherent reactivity, serving as a powerful electrophilic synthon for the construction of more complex nitrogen-containing heterocycles. The strategic placement of three phenyl groups in 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is anticipated to modulate the electronic properties and steric environment of the core, offering unique opportunities for synthetic diversification and the development of novel molecular entities.

Proposed Synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

A logical starting point for the synthesis of the target molecule would be the reaction of a β-keto amide, specifically 2,3-diphenyl-3-oxo-propanamide, with benzoyl chloride in the presence of a suitable base and a dehydrating agent.

Protocol 2.1: Synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

Objective: To synthesize the title compound via cyclocondensation.

Materials:

  • 2,3-diphenyl-3-oxo-propanamide

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2,3-diphenyl-3-oxo-propanamide (1 equivalent) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (N2 or Ar), add anhydrous pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the acylation step, add acetic anhydride (2 equivalents) to the reaction mixture.

  • Heat the reaction to reflux (approximately 40 °C for DCM) and maintain for 12-18 hours, continuing to monitor by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2,5,6-Triphenyl-4H-1,3-oxazin-4-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Mechanistic Considerations

The 4H-1,3-oxazin-4-one ring is characterized by two primary electrophilic centers: the C4 carbonyl carbon and the C2 imine carbon. This dual reactivity makes it a highly versatile intermediate for the synthesis of various heterocyclic systems.

Diagram 3.1: Reactivity of the 1,3-Oxazin-4-one Core

G Oxazinone 2,5,6-Triphenyl-4H-1,3-oxazin-4-one C4 C4 Carbonyl (Hard Electrophile) Oxazinone->C4 Attack at C4 C2 C2 Imine (Soft Electrophile) Oxazinone->C2 Attack at C2 Quinazolinone Substituted Quinazolinone C4->Quinazolinone Followed by cyclization Triazinone Substituted Triazinone C2->Triazinone With hydrazine derivatives Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->C4 Nucleophile->C2

Caption: Electrophilic centers of the oxazinone ring and potential products from nucleophilic attack.

The phenyl substituents at positions 2, 5, and 6 will influence the reactivity through both steric hindrance and electronic effects, potentially modulating the regioselectivity of nucleophilic attack.

Application in the Synthesis of Fused Heterocycles

The primary utility of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one as a pharmaceutical intermediate lies in its capacity to serve as a precursor to more complex, and often more biologically active, heterocyclic systems. The following protocols detail its use in the synthesis of substituted quinazolinones and triazinones, which are prominent scaffolds in drug discovery.[7][8]

Protocol 4.1: Synthesis of 2,3,5,6-Tetraphenyl-3H-quinazolin-4-one

Objective: To synthesize a substituted quinazolinone via reaction with an aniline derivative.

Materials:

  • 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

  • Aniline

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,5,6-Triphenyl-4H-1,3-oxazin-4-one (1 equivalent) in glacial acetic acid (15 mL/mmol).

  • Add aniline (1.1 equivalents) and anhydrous sodium acetate (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,3,5,6-Tetraphenyl-3H-quinazolin-4-one.

Diagram 4.1: Workflow for Quinazolinone Synthesis

G Start 2,5,6-Triphenyl-4H-1,3-oxazin-4-one + Aniline Reaction Reflux in Acetic Acid with NaOAc Start->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 2,3,5,6-Tetraphenyl-3H-quinazolin-4-one Purification->Product

Caption: Step-by-step workflow for the synthesis of a tetraphenyl-substituted quinazolinone.

Protocol 4.2: Synthesis of 2,5,6-Triphenyl-3-(phenylamino)-3H-1,2,4-triazin-4-one

Objective: To synthesize a substituted triazinone via reaction with a hydrazine derivative.[9]

Materials:

  • 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

  • Phenylhydrazine

  • Pyridine (anhydrous)

  • Ethanol

Procedure:

  • Dissolve 2,5,6-Triphenyl-4H-1,3-oxazin-4-one (1 equivalent) in anhydrous pyridine (10 mL/mmol).

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 6-10 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to neutralize the pyridine.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from ethanol to yield the pure triazinone product.

Quantitative Data Summary

The following table summarizes the expected outcomes for the proposed synthetic protocols. Yields are estimated based on similar reactions reported in the literature for benzoxazinone derivatives.[6][10]

Protocol Product Starting Materials Expected Yield (%) M.W. ( g/mol )
2.12,5,6-Triphenyl-4H-1,3-oxazin-4-one2,3-diphenyl-3-oxo-propanamide, Benzoyl chloride70-85325.37
4.12,3,5,6-Tetraphenyl-3H-quinazolin-4-one2,5,6-Triphenyl-4H-1,3-oxazin-4-one, Aniline75-90400.49
4.22,5,6-Triphenyl-3-(phenylamino)-3H-1,2,4-triazin-4-one2,5,6-Triphenyl-4H-1,3-oxazin-4-one, Phenylhydrazine65-80416.49

Conclusion and Future Outlook

2,5,6-Triphenyl-4H-1,3-oxazin-4-one represents a highly promising and versatile intermediate for the synthesis of a diverse array of heterocyclic compounds with significant potential in pharmaceutical applications. The protocols outlined in this guide, derived from established chemical principles of related oxazinone systems, provide a solid foundation for researchers to explore the synthetic utility of this compound. The triphenyl substitution pattern offers a unique handle for fine-tuning the steric and electronic properties of the resulting molecules, which may lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. Further investigation into the reactivity of this intermediate with a broader range of nucleophiles is warranted and encouraged.

References

  • Al-Mulla, A. (2017).
  • Chernov, N. Y., et al. (2017). Synthesis and antimicrobial activity of 4-hydroxy-1,3-oxazin-6-one derivatives. Pharmaceutical Chemistry Journal, 51(7), 573-576.
  • Desai, N. C., Bhatt, N., Joshi, H., & Vaja, D. (2017). Synthesis and characterization of oxazine bearing pyridine scaffold as potential antimicrobial and antibacterial activity. Journal of Saudi Chemical Society, 21(1), S34-S43.
  • El-Araby, E., et al. (2012). Synthesis and biological evaluation of some new 2-substituted benzamides as anti-inflammatory agents. European Journal of Medicinal Chemistry, 49, 328-336.
  • Fan, Y., et al. (2016). I2-Promoted Metal-Free Domino Protocol for the One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)−H or C(sp)−H Bonds, Followed by Cyclization and Deacylation. The Journal of Organic Chemistry, 81(15), 6820-6825.
  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles via K2CO3-Mediated C–C Bond Cleavage. Organic Letters, 17(12), 2960-2963.
  • Gleńsk, M., Gajda, B., Franiczek, R., Krzyżanowska, B., & Biskup, E. (2016). In vitro antimicrobial and antioxidant properties of the natural cyclic hydroxamic acid from Aphelandra squarrosa. Natural Product Research, 30(17), 1991-1994.
  • Guin, S., et al. (2011). Copper-Catalyzed Imine C–H Functionalization for the Synthesis of 2,5-Disubstituted-[4][5][11]-oxadiazoles. Organic Letters, 13(22), 5976-5979.

  • Hussain, T., et al. (2016). Oxidative stress and inflammation: what polyphenols can do for us?. Oxidative Medicine and Cellular Longevity, 2016.
  • Kesuma, D., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Journal of Applied Pharmaceutical Science, 8(12), 063-069.

  • Li, J. L., et al. (2023). Efficient Oxidant-Free, Photoredox-Mediated Cascade Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles with H2 as the Only Byproduct. The Journal of Organic Chemistry, 88(21), 14874-14886.
  • Madasu, S. B., et al. (2020). Guggulsterone-based 1,2,3-triazoles as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127289.
  • Mathew, B., et al. (2013). Synthesis and in vitro antioxidant studies of novel oxazole and imidazole derivatives. Medicinal Chemistry Research, 22(8), 3691-3698.
  • McGarry, T., et al. (2018). The role of oxidative stress in neurodegenerative diseases. Trends in Pharmacological Sciences, 39(12), 1005-1016.
  • Nunes, C. D., et al. (2020).
  • Patil, S. A., et al. (2015). Synthesis of novel 6-(1H-benzo[d]imidazol-2-yl)-substituted-benzo[b][4][11]oxazin-7-one derivatives and their evaluation for antimicrobial activity. Medicinal Chemistry Research, 24(3), 1149-1160.

  • Qazi, A. K., et al. (2022). Indole, pyrazole and pyrimidine derivatives as potential anti-inflammatory agents: A review. European Journal of Medicinal Chemistry, 237, 114389.
  • Ranjith, R. (2016). The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. Journal of Chemical and Pharmaceutical Research, 8(5), 505-526.
  • Razzaq, S., et al. (2022).
  • Sambasiva Rao, A., et al. (2014). Design, synthesis and anti-inflammatory activity of novel 1,2,3-triazole substituted N-phenyl isoxazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3452-3456.
  • Shafi, S., et al. (2012). 1,2,3-Triazoles as potential anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 611-619.

Sources

Application

Application Notes & Protocols: A Guide to the Regioselective Functionalization of the C-5 Position of 1,3-Oxazin-4-ones

Foreword: The Untapped Potential of the 1,3-Oxazin-4-one Scaffold The 1,3-oxazin-4-one motif is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of the 1,3-Oxazin-4-one Scaffold

The 1,3-oxazin-4-one motif is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for a diverse range of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[1] While extensive research has focused on the synthesis of the 1,3-oxazin-4-one ring system and functionalization at the C-2 and C-6 positions, the selective modification of the C-5 position has remained a formidable challenge. This guide provides a comprehensive overview and a detailed protocol for the regioselective C-5 functionalization of 1,3-oxazin-4-ones, opening new avenues for the exploration of chemical space and the development of novel therapeutics.

The Challenge of C-5 Regioselectivity

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering an atom-economical approach to molecular diversification. However, the inherent reactivity of the 1,3-oxazin-4-one ring presents a significant hurdle to achieving C-5 selectivity. The presence of two heteroatoms and a carbonyl group influences the electron density across the ring, often favoring functionalization at other positions.

This protocol leverages a directed metalation strategy, a robust method for activating specific C-H bonds, to overcome this challenge. By employing a suitable directing group and organometallic reagents, we can achieve precise and predictable functionalization at the desired C-5 position.

Core Protocol: Palladium-Catalyzed C-5 Arylation of N-Boc-1,3-Oxazin-4-one via Directed Lithiation and Negishi Coupling

This protocol is adapted from a highly successful methodology developed for the regiodivergent functionalization of Boc-1,3-oxazinanes.[2][3] The underlying principles of directed lithiation and subsequent cross-coupling are applicable to the 1,3-oxazin-4-one system, with the N-Boc group serving as an effective directing group for the deprotonation of the adjacent C-H bonds.

Reaction Principle

The overall transformation is a one-pot, three-step process:

  • Enantioselective Lithiation: A chiral diamine ligand, such as (-)-sparteine, in the presence of sec-butyllithium (s-BuLi), directs the deprotonation of the C-5 position of the N-Boc-1,3-oxazin-4-one starting material. The bulky N-Boc group sterically hinders deprotonation at the C-2 position, while the coordination of the lithium to the oxygen and nitrogen atoms favors deprotonation at the C-5 methylene group.

  • Transmetallation: The resulting organolithium intermediate is then transmetallated with a zinc salt (e.g., ZnCl₂) to generate a more stable and less reactive organozinc species.

  • Migratory Negishi Cross-Coupling: Finally, a palladium catalyst, in conjunction with a specific phosphine ligand, facilitates a migratory cross-coupling reaction between the organozinc intermediate and an aryl halide (or triflate). The choice of ligand is crucial for directing the functionalization to the C-5 position.

Visualizing the Reaction Pathway

C5_Functionalization_Workflow Start N-Boc-1,3-oxazin-4-one Step1 Directed Lithiation (s-BuLi, (-)-sparteine) Start->Step1 Intermediate1 C-5 Lithiated Intermediate Step1->Intermediate1 Step2 Transmetallation (ZnCl₂) Intermediate1->Step2 Intermediate2 C-5 Organozinc Species Step2->Intermediate2 Step3 Migratory Negishi Coupling (Pd₂(dba)₃, Ligand, Ar-X) Intermediate2->Step3 Product C-5 Functionalized 1,3-Oxazin-4-one Step3->Product

Figure 1: Workflow for the C-5 functionalization of N-Boc-1,3-oxazin-4-one.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • N-Boc-1,3-oxazin-4-one (starting material)

  • Anhydrous diethyl ether (Et₂O)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • (-)-Sparteine

  • Anhydrous zinc chloride (ZnCl₂) solution in THF (typically 1.0 M)

  • Aryl bromide or triflate (coupling partner)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., cataCXium® A)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Note: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Preparation of the Starting Material Solution:

    • To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-1,3-oxazin-4-one (1.0 equiv).

    • Dissolve the starting material in anhydrous diethyl ether (to a concentration of approximately 0.1 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Directed Lithiation:

    • In a separate flame-dried flask, prepare a solution of (-)-sparteine (1.2 equiv) in anhydrous diethyl ether.

    • To the solution of the starting material at -78 °C, slowly add sec-butyllithium (1.2 equiv) dropwise.

    • Stir the mixture for 15 minutes, then add the (-)-sparteine solution dropwise.

    • Allow the reaction to stir at -78 °C for 8 hours.

  • Transmetallation to Zinc:

    • To the reaction mixture at -78 °C, add the anhydrous zinc chloride solution in THF (1.2 equiv) dropwise.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Stir at room temperature for 1 hour.

  • Solvent Exchange and Preparation for Cross-Coupling:

    • Remove the volatile solvents under reduced pressure.

    • To the residue, add the aryl bromide or triflate (0.7 equiv), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (5 mol%).

    • Add anhydrous toluene to the flask.

  • Negishi Cross-Coupling:

    • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the C-5 functionalized 1,3-oxazin-4-one.

Key Parameters and Expected Outcomes

The success of this protocol is highly dependent on several factors, which are summarized in the table below. The provided yields and enantiomeric ratios are based on the functionalization of Boc-1,3-oxazinanes and serve as a strong predictive model for the 1,3-oxazin-4-one system.[2]

ParameterRecommended Condition/ReagentRationale and Impact on OutcomeExpected Yield Range (%)Expected Enantiomeric Ratio (er)
Lithiation Base sec-ButyllithiumStrong, non-nucleophilic base for efficient deprotonation.--
Chiral Ligand (-)-Sparteine or (+)-sparteine surrogateInduces asymmetry and controls the enantioselectivity of the deprotonation.-95:5 to 97:3
Transmetallation Salt ZnCl₂Forms a stable organozinc species, crucial for the subsequent cross-coupling.--
Palladium Precatalyst Pd₂(dba)₃A common and effective Pd(0) source for Negishi couplings.--
Phosphine Ligand cataCXium® A or similar Buchwald-type ligandsEssential for promoting the migratory insertion pathway to achieve C-5 selectivity.45-75-
Electrophile Aryl Bromides/TriflatesA wide range of electronically diverse aryl and heteroaryl partners are tolerated.--
Temperature -78 °C (Lithiation), 80 °C (Coupling)Low temperature for lithiation maintains stability of the organolithium intermediate; elevated temperature for coupling drives the reaction to completion.--

Mechanism of Regioselectivity: A Deeper Dive

The remarkable regioselectivity for the C-5 position is a result of a finely tuned interplay of steric and electronic effects, orchestrated by the choice of reagents and ligands.

C5_Mechanism cluster_0 Directed Lithiation cluster_1 Transmetallation & Migratory Insertion A N-Boc-1,3-oxazin-4-one C Coordination Complex A->C Coordination B s-BuLi / (-)-sparteine complex B->C D C-5 Lithiated Intermediate C->D Deprotonation at C-5 E C-5 Organozinc D->E ZnCl₂ I Transmetallation E->I F Pd(0)L₂ G Oxidative Addition (Ar-X) F->G H Ar-Pd(II)-X(L₂) G->H H->I J Ar-Pd(II)-R(L₂) I->J K Migratory Insertion J->K L C-5 Arylated Pd-Intermediate K->L M Reductive Elimination L->M M->F Catalyst Regeneration N C-5 Arylated Product M->N

Figure 2: Proposed mechanism for C-5 selective arylation.

The initial deprotonation is directed to the C-5 position due to the coordination of the s-BuLi/(-)-sparteine complex with the nitrogen and oxygen atoms of the oxazinone ring. Following transmetallation to zinc, the palladium catalyst undergoes oxidative addition with the aryl halide. The subsequent transmetallation with the organozinc species forms a key Ar-Pd(II)-R intermediate. The choice of a bulky phosphine ligand is critical at this stage; it promotes a migratory insertion pathway where the palladium center "walks" from the initial coordination site to the less sterically hindered C-5 position before reductive elimination occurs to yield the final product.

Conclusion and Future Outlook

This protocol provides a robust and highly selective method for the functionalization of the C-5 position of 1,3-oxazin-4-ones. The ability to introduce a wide range of aryl and heteroaryl substituents at this previously inaccessible position opens up exciting new possibilities for the design and synthesis of novel small molecules for drug discovery and materials science. Further exploration of different coupling partners and the adaptation of this methodology to other C-H functionalization reactions will undoubtedly continue to expand the synthetic utility of the versatile 1,3-oxazin-4-one scaffold.

References

  • Louka, F. R., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1323, 140693. [Link]

  • Maddila, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5710). [Link]

  • Vasseur, A., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4147. [Link]

  • Kim, D., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3851. [Link]

  • Medvedeva, S. M., et al. (2022). Synthesis of substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones by the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid. Arkivoc, 2022(ii), 215-226. [Link]

  • Rida, R. H., & Tawfiq, M. T. (2019). Synthesis, characterization of some new 1,3-oxazine-4-one derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moiety with screening some of their biological activity. IOP Conference Series: Materials Science and Engineering, 571, 012089. [Link]

  • Anaraki-Ardakani, H., et al. (2016). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Arkivoc, 2016(iv), 1-9. [Link]

  • Wang, X., et al. (2021). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers, 8(21), 5963-5968. [Link]

  • Smith, R. J., et al. (2016). The Synthesis of Multifunctionalized 1,3-Oxazin-4-ones from Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry, 81(5), 2016-2026. [Link]

  • Vasseur, A., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Request PDF. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one Synthesis

Welcome to the technical support center for the synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles.

Troubleshooting Guide: Enhancing Cyclization Yield

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one.

Issue 1: Low or No Yield of the Desired 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

A low yield is one of the most common issues in multi-step organic syntheses. In the case of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one, this can often be traced back to the purity of starting materials, the choice of cyclizing agent, or the reaction conditions.

Root Cause Analysis and Solutions:

  • Purity of N-benzoyldiphenylglycine: The primary precursor, N-benzoyldiphenylglycine, must be of high purity. Impurities can interfere with the cyclization reaction.

    • Recommended Action: Purify the N-benzoyldiphenylglycine via recrystallization before proceeding with the cyclization step. Confirm purity using techniques like NMR spectroscopy and melting point analysis.

  • Choice and Handling of the Dehydrating Agent: The cyclization of N-benzoyldiphenylglycine to the oxazinone is a dehydration reaction. The choice and handling of the dehydrating agent are critical.

    • Recommended Action: Acetic anhydride is a commonly used and effective dehydrating agent for this transformation. Ensure it is fresh and has not been exposed to atmospheric moisture, which would hydrolyze it to acetic acid and reduce its efficacy. Other dehydrating agents like polyphosphoric acid or trifluoroacetic anhydride can also be explored, as they have been shown to be effective in similar cyclodehydration reactions.[1]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.

    • Recommended Action: The reaction typically requires heating. A systematic optimization of the reaction temperature (e.g., from 80°C to reflux) and time should be performed while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Experimental Protocol: Optimized Cyclization of N-benzoyldiphenylglycine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add purified N-benzoyldiphenylglycine (1 equivalent).

  • Add a 5 to 10-fold molar excess of acetic anhydride.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase).[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Issue 2: Formation of Side Products

The presence of unexpected spots on your TLC plate indicates the formation of side products. In this synthesis, potential side products can arise from the decomposition of the starting material or the product, or from competing reaction pathways.

Root Cause Analysis and Solutions:

  • Hydrolysis of the Oxazinone Ring: The 1,3-oxazin-4-one ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can revert it to the starting N-benzoyldiphenylglycine.

    • Recommended Action: Ensure anhydrous conditions throughout the reaction and work-up. Use dry solvents and reagents. During the work-up, minimize the contact time with aqueous solutions.

  • Decarboxylation: At elevated temperatures, the starting N-acyl amino acid may undergo decarboxylation.

    • Recommended Action: Carefully control the reaction temperature. While heating is necessary for cyclization, excessive temperatures for prolonged periods should be avoided.

  • Vilsmeier-Haack Type Reactions: If using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) as the dehydrating system, formylation of the electron-rich phenyl rings can occur.[1]

    • Recommended Action: If formylated byproducts are detected, switch to a different dehydrating agent such as acetic anhydride or polyphosphoric acid.[1]

Workflow for Minimizing Side Reactions

Caption: Troubleshooting workflow for low yield and side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of an N-acyl amino acid to a 1,3-oxazin-4-one?

A1: The cyclization of an N-acyl-alpha,alpha-disubstituted-alpha-amino acid, such as N-benzoyldiphenylglycine, to a 1,3-oxazin-4-one is an intramolecular cyclodehydration reaction. The reaction is typically facilitated by a dehydrating agent like acetic anhydride. The mechanism involves the activation of the carboxylic acid group, followed by a nucleophilic attack from the amide oxygen atom to form a six-membered ring. Subsequent elimination of a molecule of water (or acetic acid if acetic anhydride is used as both solvent and dehydrating agent) yields the 1,3-oxazin-4-one ring system.

Reaction Mechanism Overview

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A N-benzoyldiphenylglycine B Activated Intermediate A->B + Acetic Anhydride C Nucleophilic Attack by Amide Oxygen B->C D Cyclic Intermediate C->D E 2,5,6-Triphenyl-4H-1,3-oxazin-4-one D->E - Acetic Acid

Caption: Simplified mechanism of 1,3-oxazin-4-one formation.

Q2: Are there alternative synthetic routes to 2,5,6-Triphenyl-4H-1,3-oxazin-4-one?

A2: While the cyclization of N-benzoyldiphenylglycine is a common route, other methods for synthesizing the 1,3-oxazin-4-one core exist, although they might not be as direct for this specific triphenyl-substituted derivative. For instance, some syntheses involve the reaction of an isatoic anhydride with an acylating compound in the presence of a tertiary amine.[3] Another approach could be a palladium-catalyzed cyclocarbonylation of an appropriately substituted o-iodoaniline with an acid chloride.[4] However, for the title compound, the cyclization of the pre-formed N-acyl amino acid is generally the most straightforward approach.

Q3: How can I effectively monitor the progress of the cyclization reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material (N-benzoyldiphenylglycine) and the product (2,5,6-Triphenyl-4H-1,3-oxazin-4-one). A mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v) is a good starting point for the mobile phase.[2] The starting material, being a carboxylic acid, will be more polar and have a lower Rf value than the less polar oxazinone product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: What are some key safety precautions to take during this synthesis?

A4: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The reaction is performed at elevated temperatures, so care should be taken to avoid thermal burns. Quenching the reaction mixture with water is an exothermic process and should be done cautiously by slowly adding the reaction mixture to ice-cold water.

Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Starting Material Purity High Purity (Recrystallized)Impurities can inhibit the cyclization or lead to side reactions.
Dehydrating Agent Acetic Anhydride (Fresh)Effective and readily available. Other agents like PPA can be used.[1]
Reaction Temperature Reflux (~140°C)Provides sufficient energy for the cyclization to proceed at a reasonable rate.
Reaction Time 2-4 hours (Monitor by TLC)Ensures complete conversion of the starting material without significant product degradation.
Work-up Quench in Ice-Cold WaterPrecipitates the product and safely neutralizes excess acetic anhydride.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI. Retrieved from [Link]

  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. (2016). Semantic Scholar. Retrieved from [Link]

  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 2-phenyl-1,3-(4H)-benzoxazin-4-one 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. (n.d.). Ubaya Repository. Retrieved from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reaction mechanism of intramolecular cyclization of N‐aryl glycine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • US3989698A - Process for preparing benzoxazines. (n.d.). Google Patents.
  • Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. (2025). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of 4H-Benzo[e][5][6]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. (n.d.). Diva-portal.org. Retrieved from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. Retrieved from [Link]

  • Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Semantic Scholar. Retrieved from [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. (2017). Beilstein Journals. Retrieved from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Help with Low Yield Synthesis : r/Chempros. (2025). Reddit. Retrieved from [Link]

  • Synthesis of 4H‐Benzo[e][5][6]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (n.d.). Unknown Source.
  • WO2015026538A1 - Process for preparing n-acyl amino acid salts. (n.d.). Google Patents.
  • Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. (2023). PubMed. Retrieved from [Link]

  • 4H-Benzo[d][5][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Hydrolysis of the 1,3-Oxazin-4-one Ring During Workup

Welcome to the technical support center for chemists and drug development professionals. The 1,3-oxazin-4-one scaffold is a cornerstone in medicinal chemistry, appearing in a range of bioactive molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and drug development professionals. The 1,3-oxazin-4-one scaffold is a cornerstone in medicinal chemistry, appearing in a range of bioactive molecules. However, its inherent electrophilicity makes it susceptible to hydrolysis during reaction workup, a critical step for isolating and purifying your target compound. This guide provides in-depth, field-proven strategies to maintain the integrity of the 1,3-oxazin-4-one ring, ensuring the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 1,3-oxazin-4-one compound degrading during a standard aqueous workup?

The 1,3-oxazin-4-one ring contains two electrophilic centers prone to nucleophilic attack by water: the C4-carbonyl (an acyl-iminium equivalent) and the C2-carbon. Hydrolysis can be catalyzed by both acid and base, leading to ring-opening and the formation of an amido-carboxylic acid derivative.[1]

  • Base-Catalyzed Hydrolysis: This is often the more significant issue during workup. Even mild bases like saturated sodium bicarbonate (NaHCO₃), commonly used to neutralize acidic reaction mixtures, can deprotonate residual water, generating hydroxide ions (OH⁻). These potent nucleophiles readily attack the carbonyl carbon, initiating a rapid ring-opening cascade.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ring nitrogen or the carbonyl oxygen activates the ring towards nucleophilic attack by water. While generally less aggressive than base-catalyzed hydrolysis, prolonged exposure to strong acids or even silica gel during chromatography can cause significant degradation.[1][2]

The stability of the ring is highly dependent on the electronic effects of its substituents. Electron-withdrawing groups can exacerbate the ring's electrophilicity, making it more susceptible to hydrolysis.[2]

Q2: How can I quickly assess if my 1,3-oxazin-4-one ring is hydrolyzing?

Rapid detection is key to troubleshooting. Here are two effective methods:

  • Thin-Layer Chromatography (TLC): Before starting your full workup, take a small aliquot of your crude reaction mixture. Dilute it with an organic solvent (e.g., ethyl acetate) and perform two separate micro-workups in test tubes: one washed with water and another with saturated NaHCO₃. Spot the crude mixture and the two washed samples on a TLC plate. The appearance of a new, more polar spot (lower Rf) in the washed samples, especially the basic wash, is a strong indicator of hydrolysis to the more polar carboxylic acid byproduct.

  • LC-MS Analysis: For a more definitive check, perform the same micro-workup and analyze the samples by LC-MS. You will be able to directly observe the decrease in the mass peak corresponding to your product and the appearance of a new peak corresponding to the hydrolyzed product (Product Mass + 18 amu).

Q3: What is the single most critical factor to control during workup to prevent hydrolysis?

pH control is paramount. The 1,3-oxazin-4-one ring is most stable under neutral to slightly acidic conditions (pH 5-7). Deviating significantly into either strongly acidic or, more critically, basic conditions will accelerate hydrolysis.[3] Even brief exposure to a basic aqueous environment can be destructive. Therefore, all workup strategies should be designed around maintaining this optimal pH range or avoiding water altogether.

Section 2: Troubleshooting Guide & Protocols

This section addresses common experimental scenarios and provides validated protocols to overcome them.

Scenario A: Degradation is observed after a basic wash (e.g., NaHCO₃ or Na₂CO₃).

This is the most common failure mode. The goal was to neutralize an acid catalyst or acidic byproduct, but the basic wash destroyed the product.

Problem Analysis: The basic solution, intended as a neutralizer, acted as a catalyst for hydrolysis. The extended contact time in the separatory funnel, coupled with vigorous shaking, provided ample opportunity for the ring-opening reaction to occur.

Solution 1: The Anhydrous Quench & Filtration

This is the most robust method to avoid hydrolysis by completely eliminating water from the workup process.

Experimental Protocol:

  • Cool the Reaction: Cool the completed reaction mixture to 0 °C in an ice bath. This slows down all reactive processes, including potential degradation.

  • Anhydrous Quench: Instead of adding an aqueous solution, quench the reaction by adding a solid, mild base. A common choice is solid sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), added portion-wise with stirring until gas evolution ceases.

  • Dilute and Stir: Dilute the mixture with a suitable dry, aprotic organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry and Filter: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the slurry. Stir for 15-30 minutes.

  • Isolate by Filtration: Filter the entire mixture through a pad of Celite® or a sintered glass funnel to remove solid byproducts and the drying agent.

  • Concentrate: Wash the filter cake with additional dry solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Solution 2: The Rapid, Cold Brine Wash

If an aqueous wash is unavoidable (e.g., to remove highly water-soluble impurities like DMF or DMSO), this modified procedure minimizes contact time and temperature.[4]

Experimental Protocol:

  • Pre-chill Solutions: Cool both your organic phase (diluted reaction mixture) and a saturated aqueous sodium chloride (brine) solution to 0-5 °C.

  • Rapid Extraction: Combine the cold solutions in a separatory funnel. Do not shake vigorously. Instead, gently invert the funnel 3-5 times to allow for partitioning. This minimizes the formation of emulsions and reduces the contact time between the phases.

  • Immediate Separation: Allow the layers to separate quickly (brine helps with this) and immediately drain the organic layer.[4]

  • Dry Thoroughly: Transfer the organic layer to a flask and dry thoroughly with a robust drying agent like anhydrous MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure.

Scenario B: The compound degrades during silica gel column chromatography.

Problem Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic surface can act as a catalyst for hydrolysis, especially when using protic eluents like methanol or ethanol which can also act as nucleophiles.

Solution 1: Neutralized Silica Gel Chromatography

Protocol for Preparing Neutralized Silica:

  • Prepare Slurry: Create a slurry of your silica gel in the desired non-polar eluent (e.g., hexanes/ethyl acetate).

  • Add Base: Add ~1% triethylamine (Et₃N) by volume to the slurry. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica surface.

  • Pack and Run: Pack the column with the neutralized slurry and run the chromatography as usual, ensuring that your mobile phase also contains a small amount (0.1-0.5%) of triethylamine to maintain neutrality.

Solution 2: Use an Alternative Stationary Phase

If your compound is still unstable, consider using a different stationary phase:

  • Neutral Alumina: Aluminum oxide is available in neutral, acidic, and basic forms. The neutral form is an excellent alternative for acid-sensitive compounds.

  • Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be an option, provided the pH of the aqueous phase is carefully buffered to be near neutral.

Section 3: Data & Visualization

Data Presentation

The hydrolytic stability of 1,3-oxazin-4-ones is highly pH-dependent. The table below illustrates the stability of a hypothetical model compound over a 1-hour period at room temperature, highlighting the critical importance of avoiding basic conditions.

Workup Condition pH % Product Remaining After 1 Hour Notes
0.1 M HCl Wash~190%Minor degradation observed.
Deionized Water Wash~7>98%Essentially stable.
Saturated Brine Wash~7>98%Stable, improved phase separation.
Sat. NaHCO₃ Wash~8.5<40%Significant and rapid hydrolysis.[3]
0.1 M NaOH Wash~13<5%Near-complete and immediate decomposition.
Visualization of Key Processes

Diagram 1: Mechanism of Base-Catalyzed Hydrolysis

This diagram illustrates the ring-opening pathway under basic conditions, which is the most common cause of product loss during workup.

Hydrolysis_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Ring Opening cluster_products Step 3: Proton Transfer Oxazinone 1,3-Oxazin-4-one Ring Tetrahedral_Int Tetrahedral Intermediate Oxazinone->Tetrahedral_Int Forms Intermediate OH_ion OH⁻ OH_ion->Oxazinone Attack at C4 Final_Product Amido-Carboxylic Acid (Hydrolyzed Product) Tetrahedral_Int->Final_Product Ring Cleavage

Caption: Base-catalyzed hydrolysis of the 1,3-oxazin-4-one ring.

Diagram 2: Decision Workflow for Workup Selection

This workflow guides the researcher to the optimal workup strategy based on the known or suspected stability of their compound.

Workup_Workflow Start Reaction Complete CheckStability Is the 1,3-oxazin-4-one known to be hydrolytically sensitive? Start->CheckStability AqueousWorkup Standard Aqueous Workup (e.g., Water/Brine wash) CheckStability->AqueousWorkup No / Stable ImpurityCheck Are there highly polar, water-soluble impurities (e.g., DMF, DMSO)? CheckStability->ImpurityCheck Yes / Unsure AnhydrousWorkup Anhydrous Workup (Solid Quench & Filtration) ModifiedAqueous Modified Aqueous Workup (Cold, Rapid Brine Wash) ImpurityCheck->AnhydrousWorkup No ImpurityCheck->ModifiedAqueous Yes

Caption: Decision tree for selecting an appropriate workup method.

References

  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-697.

  • Sharma, V., Kumar, P., & Singh, R. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][5]oxazin-4-one and Quinazolin-4(3H)-one. Current Organic Chemistry, 23(16), 1786-1795.

  • Wube, A. A., et al. (2005). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 33(9), 1297-1305.

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.

Sources

Troubleshooting

Purification techniques for triphenyl-1,3-oxazin-4-one mixtures

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Diagram and Text

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Improving Diagram Consistency

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I'm currently revising the purification workflow diagram, incorporating requested style updates and a diamond shape to represent the purity check. I am also focusing on color contrast and node placement to increase readability and intuition, and will integrate these changes with refinements to the text.

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Validating Protocols & Workflow

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Welcome to the Technical Support Center: Triphenyl-1,3-oxazin-4-one Purification

As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly substituted 1,3-oxazin-4-ones. The synthesis of triphenyl-1,3-oxazin-4-one derivatives—often achieved via the cycloaddition of 1,3-dioxin-4-ones with imines or through anthranilic acid pathways—routinely yields complex crude mixtures. These mixtures typically contain unreacted precursors, structurally similar dihydro-intermediates, and ring-opened byproducts.

Because the 1,3-oxazin-4-one core is sensitive to hydrolysis and possesses unique crystallographic properties, standard purification templates often fail. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Part 1: Diagnostic Q&A (Troubleshooting Common Issues)

Q1: Why am I seeing severe streaking and multiple new spots when purifying my triphenyl-1,3-oxazin-4-one mixture via standard silica gel flash chromatography? A1: You are likely observing acid-catalyzed ring opening. The stationary phase of standard silica gel contains highly active, acidic silanol groups. When the sensitive 1,3-oxazin-4-one ring interacts with these sites, it can undergo hydrolysis, leading to streaking and the appearance of artificial byproducts on your TLC plate or column. To prevent this, you must neutralize the silica gel by pre-treating it with 1% Triethylamine (TEA) or bypass chromatography entirely by utilizing selective recrystallization from a hexane and ethyl acetate mixture [1.1].

Q2: My crude NMR shows the presence of a 1,2-dihydro-4H-benzo[1,3]oxazin-4-one intermediate alongside the fully conjugated target. They co-elute on silica. How can I separate them? A2: Chromatographic separation fails here because the polarity difference between the dihydro-intermediate and the fully conjugated oxazinone is negligible. However, their 3D conformations differ drastically. The fully conjugated triphenyl-1,3-oxazin-4-one is highly planar, allowing for tight crystal lattice packing, whereas the dihydro-analog is non-planar and disrupts packing. You can exploit this causality via trituration. Suspending the crude mixture in 5% pentane in diethyl ether selectively dissolves the non-planar dihydro-intermediates while leaving the planar target intact as a solid[1].

Q3: I want to avoid chromatography entirely to maximize my yield and prevent degradation. What is the most reliable solvent system for crystallization? A3: For highly lipophilic triphenyl-1,3-oxazin-4-ones, a biphasic approach using a moderately polar solvent (ethyl acetate) and a non-polar anti-solvent (hexane) is optimal. The crude solid should be dissolved in a minimal amount of warm ethyl acetate, followed by the dropwise addition of hexane until the cloud point is reached. This method consistently affords the desired products in excellent yields without the need for chromatographic purification[2].

Part 2: Quantitative Benchmarks for Solvent Systems

To assist in selecting the correct purification vector, the following table summarizes the quantitative performance of various solvent systems based on empirical data from oxazinone purifications.

Purification MethodOptimal Solvent SystemTarget Impurity RemovedAvg. Recovery Yield (%)Expected Purity (%)
Trituration 5% Pentane in Diethyl EtherDihydro-intermediates, trace imines75–85%90–95%
Flash Chromatography Hexane:EtOAc (8:2) + 1% TEAPolar ring-opened byproducts60–70%95–98%
Recrystallization Hexane:EtOAc (Gradient)Isomeric impurities, starting materials80–90%>99%

Part 3: Core Experimental Protocols

Every protocol below is designed as a self-validating system . This means the workflow includes built-in diagnostic checks to ensure you do not proceed to a destructive step without confirming the integrity of the sample.

Protocol A: Self-Validating Neutralized Flash Chromatography

Use this protocol if trituration fails to remove highly polar impurities.

  • 2D-TLC Validation (The Check): Before committing your bulk mixture to silica, spot the crude mixture in the bottom-left corner of a square TLC plate. Run the plate in Hexane:EtOAc (8:2). Dry the plate completely, rotate it 90 degrees, and run it again in the same solvent.

    • Causality & Validation: If the compound is stable, all spots will lie on a perfect diagonal. If spots appear off the diagonal, your compound is degrading on the silica. You must proceed to Step 2.

  • Column Neutralization: Slurry pack your column using silica gel and a solvent mixture of Hexane:EtOAc (8:2) containing 1% Triethylamine (TEA) . Flush the column with at least 3 column volumes of this TEA-spiked solvent.

    • Causality: The TEA competitively binds to and neutralizes the acidic silanol sites, preventing the acid-catalyzed ring opening of the oxazinone.

  • Loading and Elution: Dissolve your crude mixture in a minimum volume of the eluent and load it onto the column. Elute using the 8:2 Hexane:EtOAc system.

  • Fraction Co-Spotting (The Check): When analyzing fractions via TLC, co-spot the original crude mixture next to the fraction spots.

    • Validation: This ensures that the Rf of the eluted product exactly matches the Rf of the target in the crude, confirming no structural rearrangement occurred during transit through the column.

Protocol B: Anti-Solvent Trituration & Recrystallization

The preferred, non-destructive method for isolating planar oxazinones[3],[2],[1].

  • Initial Trituration: Transfer the crude reaction mixture to a round-bottom flask. Add 10 mL of a 5% pentane in diethyl ether solution per gram of crude material. Stir vigorously at room temperature for 30 minutes.

    • Causality: The highly lipophilic, non-planar impurities will solvate, while the planar triphenyl-1,3-oxazin-4-one remains insoluble due to its robust crystal lattice energy.

  • Filtration and Mother Liquor Check (The Check): Filter the suspension via a Büchner funnel. Do not discard the filtrate (mother liquor). Concentrate a 1 mL aliquot of the filtrate and run a quick crude 1H-NMR.

    • Validation: The NMR should show an enrichment of the dihydro-intermediate or unreacted imine. If the filtrate contains massive amounts of your target oxazinone, your solvent ratio is too polar; adjust by increasing the pentane ratio.

  • Recrystallization: Take the filtered solid and dissolve it in a minimum amount of boiling ethyl acetate. Slowly add warm hexane dropwise until the solution becomes slightly turbid (the cloud point). Allow the solution to cool to room temperature slowly, then transfer to an ice bath for 1 hour.

  • Final Isolation: Filter the resulting colorless crystals and wash with ice-cold hexane.

Part 4: Visual Workflows

PurificationWorkflow Start Crude Triphenyl-1,3-oxazin-4-one Mixture Trituration Trituration (5% Pentane in Ether) Start->Trituration Check Purity > 90%? Trituration->Check Chromatography Flash Chromatography (Hexane:EtOAc 8:2) Neutralized Silica Check->Chromatography No Crystallization Recrystallization (Hexane:EtOAc) Check->Crystallization Yes Chromatography->Crystallization Pure Pure Triphenyl-1,3-oxazin-4-one (>99% HPLC) Crystallization->Pure

Figure 1: Decision tree and workflow for the isolation and purification of triphenyl-1,3-oxazin-4-one.

DegradationPathway Issue Low Yield / Multiple Spots on Silica Gel Cause Acid-Catalyzed Ring Opening of 1,3-oxazin-4-one Issue->Cause Test Perform 2D-TLC to confirm degradation Cause->Test Solution1 Pre-treat Silica with 1% Triethylamine (TEA) Test->Solution1 If degradation confirmed Solution2 Switch to Alumina (Neutral, Activity II) Test->Solution2 If TEA is incompatible

Figure 2: Troubleshooting logical pathway for addressing acid-catalyzed degradation during chromatography.

References

  • [3] 1,3-oxazin-4-one derivative, herbicide containing the same, and novel intermediate for producing the same. Google Patents (EP0605726A1). Available at:

  • [2] Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. PubMed Central (PMC). Available at:

  • [1] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at:

Sources

Optimization

Overcoming steric hindrance in 2,5,6-triaryl oxazine synthesis

Welcome to the technical support center for the synthesis of 2,5,6-triaryl oxazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5,6-triaryl oxazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically demanding heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate your success in the laboratory.

Introduction to the Challenge: Steric Hindrance

The synthesis of 2,5,6-triaryl-substituted oxazines presents a significant synthetic hurdle primarily due to steric hindrance. The presence of three bulky aryl groups on the oxazine core can impede the necessary bond formations for ring closure, leading to low yields, sluggish reactions, or the formation of undesired byproducts. Understanding the underlying principles of steric effects is crucial for developing effective strategies to overcome these challenges.

This guide will explore various synthetic methodologies and provide practical, field-proven insights to help you optimize your reaction conditions and achieve your desired products.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems you may encounter during the synthesis of 2,5,6-triaryl oxazines.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize a 2,5,6-triaryl oxazine via a standard condensation reaction, but I am observing very low yields, or in some cases, no desired product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the synthesis of sterically hindered oxazines is a common issue. The primary culprit is often the steric clash between the bulky aryl substituents, which raises the activation energy of the cyclization step. Here’s a breakdown of potential causes and actionable solutions:

Probable Causes:

  • High Steric Hindrance: The sheer size of the aryl groups at positions 2, 5, and 6 can prevent the reactive intermediates from adopting the necessary conformation for ring closure.

  • Insufficient Reaction Temperature: The reaction may lack the required thermal energy to overcome the high activation barrier imposed by steric hindrance.

  • Ineffective Catalyst: The chosen catalyst may not be potent enough to facilitate the reaction under the challenging steric environment.

  • Poor Solvent Choice: The solvent may not adequately solvate the transition state, further inhibiting the reaction.

Solutions and Experimental Protocols:

  • Optimize Reaction Temperature and Time:

    • Rationale: Increasing the temperature provides more kinetic energy to the molecules, allowing them to overcome the steric barrier. Prolonged reaction times may also be necessary for sluggish reactions to proceed to completion.

    • Protocol: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be mindful that excessively high temperatures can lead to decomposition, so finding the optimal balance is key.

  • Employ Microwave-Assisted Synthesis:

    • Rationale: Microwave irradiation can provide rapid and uniform heating, which can sometimes lead to improved yields and shorter reaction times, especially for sterically hindered transformations.[1]

    • Protocol: If available, transfer your reaction to a dedicated microwave reactor. Start with the previously attempted thermal conditions and monitor the reaction closely. Microwave synthesis often requires optimization of time and temperature parameters.

  • Strategic Catalyst Selection:

    • Rationale: The choice of catalyst is critical. For reactions involving the formation of C-N and C-O bonds, Lewis acids or Brønsted acids are often employed. In cases of severe steric hindrance, more robust catalytic systems may be required.

    • Lewis Acid Catalysis: Consider screening a variety of Lewis acids such as TiCl₄, AlCl₃, or ZnCl₂.[2][3] These can activate the carbonyl group (if applicable in your route) and facilitate nucleophilic attack.

    • Solid-Acid Catalysts: Heterogeneous catalysts like silica-supported sodium bisulfate (NaHSO₄/SiO₂) or Ferrierite nanocatalysts can offer advantages in terms of ease of work-up and potential for higher yields under specific conditions.[4]

Table 1: Comparison of Catalytic Systems for Oxazine Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids TiCl₄, AlCl₃, ZnCl₂Strong activation of electrophilesMoisture sensitive, can be harsh
Brønsted Acids p-TsOH, H₂SO₄Readily available, effectiveCan cause side reactions
Solid-Acid Catalysts NaHSO₄/SiO₂, ZeolitesEasy to remove, reusableMay have lower activity
Organometallic Catalysts Gold or Ruthenium complexesHigh efficiency for specific transformationsCan be expensive, require specific ligands
Issue 2: Formation of Unwanted Byproducts

Question: My reaction is producing the desired 2,5,6-triaryl oxazine, but it is contaminated with significant amounts of byproducts. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation is often a consequence of competing reaction pathways. In the context of triaryl oxazine synthesis, these can include self-condensation of starting materials, decomposition products, or regioisomers.

Probable Causes:

  • Side Reactions Promoted by Harsh Conditions: High temperatures or strong acids/bases can lead to undesired side reactions.

  • Presence of Reactive Functional Groups: Other functional groups on your aryl substituents may be participating in the reaction.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.

Solutions and Experimental Protocols:

  • Milder Reaction Conditions:

    • Rationale: If you are using high temperatures or strong catalysts, try to moderate these conditions. A milder approach may favor the desired reaction pathway.

    • Protocol: Lower the reaction temperature and monitor for product formation over a longer period. Consider using a less aggressive catalyst. For example, if a strong Lewis acid is causing issues, a milder one like ZnCl₂ might be a better choice.[2]

  • Protecting Group Strategy:

    • Rationale: If your aryl groups contain reactive functionalities (e.g., hydroxyl, amino groups), consider protecting them before the main reaction. This will prevent them from interfering with the oxazine ring formation.

    • Protocol: Choose appropriate protecting groups based on the nature of the functional group and the reaction conditions. After the successful synthesis of the oxazine, the protecting groups can be removed.

  • Careful Control of Stoichiometry:

    • Rationale: Ensure that the reactants are added in the correct molar ratios. An excess of one reactant can sometimes lead to the formation of byproducts.

    • Protocol: Use precise measurements for all your starting materials. Consider the slow addition of one reactant to the reaction mixture to maintain a low concentration and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2,5,6-triaryl oxazines?

A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials and the specific substitution pattern of the target molecule. A common approach involves the cyclocondensation of an α-haloketone with an amidoxime.[5] Another route is the reaction of 1,2-dicarbonyl compounds with amides and a nitrogen source like hydrazine hydrate.[6] The intramolecular Wittig reaction has also been utilized for the synthesis of 1,4-oxazine derivatives.[7]

Q2: How do electron-donating or electron-withdrawing groups on the aryl rings affect the reaction?

A2: The electronic nature of the substituents on the aryl rings can significantly influence the reaction rate and yield. Electron-donating groups can increase the nucleophilicity of the reactants, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease nucleophilicity, making the reaction more sluggish.[1] The electronic effects can also influence the stability of the oxazine ring itself.[8]

Q3: Are there any alternative, "greener" synthetic methods available?

A3: Yes, there is a growing interest in developing more environmentally friendly synthetic protocols. Some methods utilize water as a solvent and employ reusable catalysts like alum (KAl(SO₄)₂·12H₂O).[9] Microwave-assisted synthesis can also be considered a greener alternative due to reduced reaction times and often lower energy consumption.[1]

Q4: I am struggling with the purification of my final product. Any suggestions?

A4: Purification of sterically hindered compounds can be challenging due to their often similar polarities to byproducts.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Using a high-quality silica gel is also important.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique. Test various solvents or solvent mixtures to find one in which your product has high solubility at high temperatures and low solubility at low temperatures.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool, although it is more resource-intensive.

Experimental Workflow and Diagrams

General Workflow for Overcoming Steric Hindrance

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 2,5,6-triaryl oxazines.

G Start Initial Synthesis Attempt LowYield Low or No Yield? Start->LowYield Byproducts Byproduct Formation? LowYield->Byproducts No OptimizeTemp Optimize Temperature and Time LowYield->OptimizeTemp Yes MildCond Milder Reaction Conditions Byproducts->MildCond Yes Success Successful Synthesis Byproducts->Success No Microwave Consider Microwave Synthesis OptimizeTemp->Microwave Catalyst Screen Catalysts (Lewis/Solid Acids) Microwave->Catalyst Catalyst->Byproducts ProtectGroup Use Protecting Groups MildCond->ProtectGroup Stoichiometry Adjust Stoichiometry ProtectGroup->Stoichiometry Stoichiometry->Success

Caption: Troubleshooting workflow for 2,5,6-triaryl oxazine synthesis.

Conceptual Reaction Pathway: Cyclocondensation

This diagram illustrates a simplified, conceptual pathway for the formation of a 2,5,6-triaryl oxazine from an α-haloketone and an amidoxime.

G Reactants α-Haloketone + Amidoxime Intermediate Acyclic Intermediate Reactants->Intermediate Nucleophilic Substitution Cyclization Cyclization (Rate-Limiting Step) Intermediate->Cyclization Intramolecular Condensation Product 2,5,6-Triaryl Oxazine Cyclization->Product Dehydration

Caption: Conceptual pathway for 2,5,6-triaryl oxazine formation.

References

  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. Available at: [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]

  • Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]

  • Efficient synthesis of some[6][7]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. PMC. Available at: [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Available at: [Link]

  • A Review on Current Synthetic Strategies of Oxazines. ResearchGate. Available at: [Link]

  • Oxazine Ring-Substituted 4th Generation Benzoxazine Monomers & Polymers: Stereoelectronic Effect of Phenyl Substituents on Thermal Properties. ResearchGate. Available at: [Link]

  • Water mediated synthesis of various[6][7]oxazine compounds using alum as a catalyst. Taylor & Francis Online. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]

  • Synthetic Routes to Oxazolines. ResearchGate. Available at: [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. PMC. Available at: [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. MDPI. Available at: [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. Available at: [Link]

  • Synthetic Routes to Oxazolines. Oa.mg. Available at: [Link]

  • [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[1][7]Oxazino[2,3-b][1][7]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1][7]oxazine Derivatives. MDPI. Available at: [Link]

  • Influence of natural substituents in the polymerization behavior of novel bio-based benzoxazines. ResearchGate. Available at: [Link]

  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP. Available at: [Link]

  • Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Fused-Oxazines from Cyclic Ketoximes Via α-Nitrosoalkenes. Semantic Scholar. Available at: [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

Sources

Troubleshooting

Solubility issues with 2,5,6-Triphenyl-4H-1,3-oxazin-4-one in DMSO

Executive Summary 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is a highly lipophilic, crystalline heterocyclic scaffold often utilized as a diene in Diels-Alder reactions or as a pharmacophore in drug discovery. While Dimethyl S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5,6-Triphenyl-4H-1,3-oxazin-4-one is a highly lipophilic, crystalline heterocyclic scaffold often utilized as a diene in Diels-Alder reactions or as a pharmacophore in drug discovery. While Dimethyl Sulfoxide (DMSO) is the standard solvent for stock preparation, users frequently report "solubility failure" which is often a misdiagnosis of two distinct physicochemical phenomena:

  • High Crystal Lattice Energy: The molecule's planar, tri-phenyl structure induces strong

    
    -
    
    
    
    stacking, requiring significant energy input to disrupt the crystal lattice.
  • Hydrolytic Instability: The 1,3-oxazin-4-one core is susceptible to nucleophilic attack by water (present in non-anhydrous DMSO), leading to ring-opening and precipitation of the degradation product.

This guide provides validated protocols to distinguish between these issues and achieve stable stock solutions.

Module 1: Dissolution Dynamics & Thermodynamics

Q: Why won't this compound dissolve in DMSO even at 10 mM?

A: The issue is likely Kinetic, not Thermodynamic. The molecule contains three phenyl rings attached to a planar oxazinone core. This creates a "brick dust" morphology—a solid with high melting point and high lattice energy. DMSO can hold the molecule in solution, but it cannot easily break the initial crystal lattice interactions at room temperature.

The Fix: The Thermal-Sonic Shift Protocol Do not rely on vortexing alone. You must input energy to overcome the lattice enthalpy.

StepActionTechnical Rationale
1 Prepare Solvent Use Anhydrous DMSO (See Module 2).
2 Add Solid Weigh solid into a glass vial (avoid polystyrene).
3 Thermal Spike Heat the suspension to 45°C in a water bath for 5-10 minutes. Note: The melting point is high (>140°C), so 45°C is safe.
4 Sonication While warm, sonicate in a bath sonicator for 10 minutes.
5 Visual Check Solution should be clear and slightly yellow. If cloudy, repeat steps 3-4.

Module 2: The "Crash-Out" Phenomenon (Stability)

Q: It dissolved initially, but a precipitate formed after 24 hours. Is it crashing out?

A: This is likely Chemical Degradation (Hydrolysis), not simple precipitation. The 1,3-oxazin-4-one ring is an "activated ester" equivalent. In the presence of water, it undergoes hydrolysis to form an acyclic benzoyl-amide derivative, which often has significantly lower solubility in DMSO than the parent ring.

Mechanism of Failure: DMSO is hygroscopic. Standard DMSO can absorb up to 1-2% water by weight from the atmosphere within 24 hours if uncapped. This water attacks the C4 position of the oxazine ring.

HydrolysisPathway Parent 2,5,6-Triphenyl- 1,3-oxazin-4-one (Soluble in DMSO) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack Water H2O (from wet DMSO) Water->Transition Product Ring-Opened Acyclic Amide (INSOLUBLE Precipitate) Transition->Product Ring Cleavage

Figure 1: Hydrolysis pathway of oxazinones in wet DMSO. The ring-opening event changes the solubility profile, causing apparent precipitation.

The Fix: Anhydrous Handling Protocol

  • Source: Use only anhydrous DMSO (water content <0.005%) packed under argon/nitrogen.

  • Storage: Store stock solutions in vials with PTFE-lined caps .

  • Desiccant: Add activated 3Å or 4Å molecular sieves to the DMSO stock bottle (not the sample vial) to maintain dryness.

  • Avoid: Do not dilute into alcohols (MeOH/EtOH) for storage, as alcoholysis (reaction with alcohol) will occur faster than hydrolysis.

Module 3: Biological Application (Aqueous Dilution)

Q: The compound precipitates immediately when added to cell culture media.

A: This is the "Solvent Shock" effect. 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is highly lipophilic (Estimated LogP > 4.5). When a DMSO stock is spiked directly into aqueous media (high dielectric constant), the hydrophobic effect forces the molecules to aggregate instantly before they can disperse.

The Fix: The Intermediate Dilution Method Do not spike 100% DMSO stock directly into media. Use a serial dilution step to "step down" the solvent strength.

Protocol:

  • Stock: Start with 10 mM in Anhydrous DMSO.

  • Intermediate: Dilute 1:10 into pure sterile PBS or Serum-Free Media with rapid vortexing.

    • Result: 1 mM solution (10% DMSO). This may be cloudy (colloidal suspension).

  • Final: Add the Intermediate solution to the final cell media.

    • Why? The colloidal particles formed in step 2 are smaller and dissolve/bind to serum proteins (Albumin) more effectively than the large aggregates formed by direct spiking.

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific issue.

TroubleshootingTree Start Start: Solubility Issue Dissolve Did it dissolve initially with heat/sonication? Start->Dissolve PrecipTime When did precipitate appear? Dissolve->PrecipTime Yes Lattice Issue: Lattice Energy Action: Heat to 45°C + Sonicate Dissolve->Lattice No Immediate Issue: Hydrophobic Crash-out Action: Use Intermediate Dilution or Cyclodextrin carrier PrecipTime->Immediate Immediately upon adding to water/media OverTime Issue: Hydrolysis/Degradation Action: Check LC-MS. Use Anhydrous DMSO + Sieves. PrecipTime->OverTime After hours/days in DMSO

Figure 2: Diagnostic workflow for isolating physical insolubility from chemical instability.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Handling
Molecular Weight ~325.36 g/mol Moderate size, not a limiting factor.
LogP (Est.) 4.5 - 5.2Highly Lipophilic. Requires organic co-solvent.
Melting Point >140°CHigh lattice energy; heat required for initial dissolution.
Water Solubility NegligibleWill precipitate if DMSO % is too low (<1%).
Reactivity Electrophilic (C4)Unstable in wet DMSO or Alcohols.

References

  • Gaylord Chemical Company. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[1][2][3][4] Link

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[5] Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887–890. Link

  • BenchChem Technical Support. (2025). Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide. BenchChem. Link(Cited for comparative solubility protocols of polyphenyl-heterocycles).

  • PubChem. (2025).[6] 2-Phenyl-4H-1,3-benzoxazin-4-one Compound Summary. National Library of Medicine. Link(Structural analog data).

Sources

Optimization

Optimizing reaction temperature for oxazine ring formation

Welcome to the technical support center for optimizing oxazine ring formation. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with the synthesis of 1,3-oxazine and re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing oxazine ring formation. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with the synthesis of 1,3-oxazine and related benzoxazine structures. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Control

This section covers foundational questions regarding the role of temperature in oxazine synthesis, which is most commonly achieved via a Mannich-type condensation reaction between a phenol, a primary amine, and formaldehyde.[1][2]

Q1: What is the typical temperature range for oxazine ring formation?

A1: There is no single "correct" temperature; the optimal range is highly dependent on the specific substrates, solvent, and catalyst used.[3]

  • Catalyst-Free Systems: Many traditional benzoxazine syntheses require elevated temperatures, often in the range of 60-110 °C, particularly when using solvents like toluene or dioxane.[4]

  • Catalyzed Reactions: The introduction of a catalyst can dramatically lower the required temperature. Acid catalysts (e.g., Lewis acids, solid acid catalysts) or, in some cases, base catalysts can facilitate ring closure at temperatures ranging from room temperature to 60 °C.[5][6]

  • Solvent-Free Conditions: Solventless ("neat") reactions often require thermal energy to create a homogenous melt of the reactants, with temperatures typically starting around 80 °C and adjusted based on the melting points of the starting materials.

Q2: How does temperature directly impact the reaction rate and final yield?

A2: Temperature is a primary driver of reaction kinetics. According to collision theory and the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules. This leads to more frequent and more energetic collisions, increasing the likelihood that they will overcome the activation energy (Ea) barrier for the reaction to proceed.

However, the relationship is not always linear. Excessively high temperatures can lead to thermal degradation of reactants, intermediates, or the final oxazine product, which will decrease the overall yield.[7] It can also promote side reactions, reducing the selectivity for the desired product.

Q3: What are "kinetic" and "thermodynamic" control, and how do they apply to oxazine synthesis?

A3: This is a critical concept when competing reaction pathways exist. In many syntheses, an intermediate can lead to more than one product.[8][9]

  • Kinetic Control: At lower temperatures and/or shorter reaction times, the major product formed is the one that is generated the fastest (i.e., the one with the lowest activation energy). This is the "kinetic product." This pathway is often irreversible under these conditions.[8]

  • Thermodynamic Control: At higher temperatures and/or longer reaction times, the system has enough energy to overcome the activation barriers for all possible pathways, including the reverse reactions. This allows an equilibrium to be established. The major product will be the most stable one (the one with the lowest Gibbs free energy), known as the "thermodynamic product."[9][10]

For oxazine synthesis, this means that running a reaction at a lower temperature might favor a specific, desired isomer even if it's not the most stable one possible. Conversely, if your desired product is the most stable, heating the reaction for a longer period may improve your yield by allowing less stable side products to revert and form the thermodynamic product.[11]

G cluster_workflow Figure 2: Temperature Optimization Workflow start Define Reactants, Solvent, & Concentration setup Set up 4-5 Parallel Reactions (e.g., in a heating block) start->setup temps Assign Temperatures (e.g., 40°C, 60°C, 80°C, 100°C) setup->temps run Run Reactions for Fixed Time (e.g., 6 hours) temps->run sample Take Aliquot from Each Reaction for Analysis (TLC, LC-MS) run->sample analyze Analyze for: 1. Starting Material Consumption 2. Product Formation 3. Impurity Profile sample->analyze decision Optimal Temperature Identified? analyze->decision success Proceed with Optimized Temperature at Larger Scale decision->success Yes refine Refine Temperature Range (e.g., 70°C, 75°C, 85°C) and/or Adjust Time decision->refine Partially fail Re-evaluate System (Consider Catalyst or Solvent Change) decision->fail No refine->run

Caption: A systematic workflow for optimizing reaction temperature.

Methodology:

  • Preparation: In 4-5 identical reaction vials equipped with stir bars, add your phenol (1.0 eq), primary amine (1.0 eq), formaldehyde source (e.g., paraformaldehyde, 1.1 eq), and chosen solvent. Ensure all vials are sealed to prevent solvent loss.

  • Setup: Place the vials in a parallel synthesis block or a multi-position hotplate with oil baths to ensure uniform and accurate heating for each reaction.

  • Temperature Assignment: Assign a different target temperature to each vial. A good starting range for an unknown reaction is 40 °C, 60 °C, 80 °C, and 100 °C.

  • Execution: Start the stirring and heating simultaneously for all reactions. Run the reactions for a predetermined time, for example, 6 hours.

  • Sampling & Quenching: After 6 hours, cool all reactions to room temperature. Take a small, accurately measured aliquot from each reaction mixture for analysis.

  • Analysis: Analyze each aliquot by a quantitative or semi-quantitative method like LC-MS or ¹H NMR with an internal standard. Record the percentage conversion of the limiting starting material, the relative percentage of the desired product, and the relative percentage of major impurities.

  • Data Interpretation: Tabulate the results to clearly visualize the effect of temperature.

Data Summary Table (Example):

Reaction Temp. (°C)Conversion of Phenol (%)Product Area (%)Main Impurity Area (%)Observations
4015%>98%<2%Very slow reaction rate.
6075%>95%~4%Good conversion, clean profile.
80 >99% ~92% ~7% Complete conversion, minor impurity increase.
100>99%~80%~18%Fast reaction, significant side product formation.
References
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(3), 382-388.
  • Hithin Raj, S., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42.
  • Zhang, K., et al. (2024). Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature. Macromolecules, 57(12), 5239–5249. [Link]

  • Li, Y., et al. (2023). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 15(10), 2384. [Link]

  • Turhan, K., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. [Link]

  • Kiskan, B., & Yagci, Y. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 269. [Link]

  • Anary-Abbasinejad, M., et al. (2016).
  • Babaei, Z., et al. (2022). Efficient synthesis of some-[3][12]oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 12(1), 10188. [Link]

  • Sivasamy, P., et al. (2022). Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. ResearchGate. [Link]

  • Kaur, H. (2021). A Review on Current Synthetic Strategies of Oxazines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of temperature, solvent, amount of catalyst on the synthesis of Coumarins. [Link]

  • Garden, J. A., & Williams, C. K. (2017). Ga-catalyzed temperature-dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand.
  • Gorgani, N. N., et al. (2023). Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. ACS Omega, 8(25), 22615–22627. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Yagci, Y., & Kiskan, B. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. [Link]

  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. [Link]

  • Larionov, V. O., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5202. [Link]

  • Abdullahi, M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(2), 231-238.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • jOeCHEM. (2020, October 28). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]

  • Jensen, W. B. (2007). Kinetic vs Thermodynamic Control.

Sources

Troubleshooting

Separating 1,3-oxazin-4-one from open-chain amide byproducts

Ticket Subject: Separation of 1,3-oxazin-4-one scaffolds from open-chain amide byproducts. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Separation of 1,3-oxazin-4-one scaffolds from open-chain amide byproducts. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division. Status: Open [Resolution Guide Below]

Introduction: The "Hidden" Hydrolysis Trap

You are likely facing a mixture of your target 1,3-oxazin-4-one (a cyclic imino-ester/lactone) and its open-chain amide precursor (or hydrolysis product).

The Core Problem: This is rarely a simple separation issue; it is often a stability issue. 1,3-oxazin-4-ones are "masked" activated acylating agents. They are kinetically unstable toward nucleophiles (including water) and acidic surfaces.

  • The Trap: Standard silica gel chromatography is slightly acidic (

    
    ). This acidity catalyzes the ring-opening of the oxazinone back to the open-chain amide during purification.
    
  • The Symptom: You spot a pure product on TLC, but after the column, you recover a mixture or solely the open-chain amide.

This guide prioritizes non-destructive isolation techniques over standard chromatography.

Module 1: Diagnostic Triage

Confirm the identity of your impurity before attempting separation.

The open-chain byproduct is typically the


-acyl-

-ketoamide (if derived from diketene) or an

-acyl salicylamide (if benzo-fused).
FeatureTarget: 1,3-Oxazin-4-one Impurity: Open-Chain Amide Diagnostic Action
IR (Carbonyl) High Freq:

(Lactone-like character)
Lower Freq:

(Amide I band)
Check IR immediately. High frequency = Ring Closed.
1H NMR (NH) Absent (No N-H proton)Present (Broad singlet, often

)
Run

shake if unsure to identify exchangeable protons.
TLC Polarity Less Polar (Moves higher, "greasier")More Polar (H-bond donor, sticks to baseline)If the spot trails heavily, it is likely decomposing.
Solubility Soluble in non-polar solvents (EtOAc, DCM, Toluene)Poor solubility in non-polar; good in alcoholsTest solubility in cold

or Hexane.

Module 2: The "Do No Harm" Workup

Preventing in-situ hydrolysis during extraction.

Stop: Do not use strong acid (


) or strong base (

) washes. Reason: The oxazinone ring is an activated ester equivalent. Base attacks the carbonyl (C4), opening the ring. Acid protonates the nitrogen (N3), activating C4 for water attack.
Recommended Protocol: Neutral Workup
  • Quench: Pour reaction mixture into ice-cold saturated

    
     (mildly acidic but buffered) or simply ice water.
    
  • Extract: Use

    
     or EtOAc.
    
  • Wash: Wash organic layer once with cold brine.

  • Dry: Use

    
     (neutral). Avoid 
    
    
    
    if your compound is extremely sensitive (Lewis acidic character can sometimes catalyze opening).
  • Concentrate: Keep water bath

    
    .
    

Module 3: Separation Methodologies

Method A: Selective Recrystallization (Gold Standard)

Best for: Scalability and stability.

Since the open-chain amide possesses strong Hydrogen-Bond Donors (N-H) and Acceptors (C=O), it is significantly less soluble in non-polar solvents than the heterocyclic oxazinone.

Protocol:

  • Dissolve the crude mixture in a minimum amount of warm Dichloromethane (DCM) .

  • Slowly add Hexane or Diisopropyl Ether until turbidity persists.

  • Cool to

    
     or 
    
    
    
    .
  • Outcome:

    • Scenario 1: The open-chain amide precipitates (due to H-bonding aggregation). Filter it off; your product is in the filtrate.

    • Scenario 2: If the product crystallizes, wash the filter cake with cold Hexane to remove trace amide.

Method B: Neutralized Chromatography

Best for: Complex mixtures where recrystallization fails.

If you must use a column, you must neutralize the stationary phase.

Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1-2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et3N) to ensure the entire length is basic.

  • Elution: Run the column quickly.

    • Note: The Et3N prevents protonation of the oxazinone nitrogen, halting the acid-catalyzed hydrolysis mechanism.

Method C: Chemical Scavenging (The "Completion" Strategy)

Best for: When the open chain is unreacted starting material.

If the open chain is an uncyclized intermediate (e.g., an


-acyl-

-ketoamide), do not try to separate it—cyclize it.

Protocol:

  • Redissolve the crude mixture in Acetic Anhydride (

    
    ) or Toluene.
    
  • Add a dehydrating agent (e.g., DCC or molecular sieves).

  • Heat reflux for 1-2 hours.

  • This converts the impurity into the target product, simplifying purification to a simple removal of the dehydrating agent.

Visualizing the Problem & Solution

Figure 1: Troubleshooting Decision Matrix

Troubleshooting Start Crude Mixture: Oxazinone + Amide Diag Diagnostic: IR Spectrum Start->Diag HighFreq Band > 1740 cm-1? (Ring Closed) Diag->HighFreq Confirm ID CheckSol Solubility Test (Cold Et2O/Hexane) HighFreq->CheckSol Precip Solid Forms CheckSol->Precip High Polarity Diff NoPrecip Oil / No Solid CheckSol->NoPrecip Similar Polarity Recryst Method A: Recrystallization (Filter off Amide) Precip->Recryst Chrom Method B: Neutralized Silica (1% Et3N) NoPrecip->Chrom If product stable Scavenge Method C: Chemical Cyclization (Ac2O / Heat) NoPrecip->Scavenge If Amide is Precursor

Caption: Decision matrix for selecting the optimal purification pathway based on physical properties.

Figure 2: The Silica Hydrolysis Risk

Hydrolysis Silica Acidic Silica (Si-OH) Oxazinone 1,3-Oxazin-4-one (Target) Silica->Oxazinone Protonates N3 Complex Protonated Intermediate (Activated C4) Oxazinone->Complex OpenChain Open Chain Amide (Impurity) Complex->OpenChain Ring Opening Water Trace H2O (From Silica/Solvent) Water->Complex Nucleophilic Attack

Caption: Mechanism of acid-catalyzed hydrolysis on standard silica gel columns.

Frequently Asked Questions (FAQ)

Q1: My product looks pure on TLC but shows 30% amide by NMR. Why? A: This is a classic artifact. If you used


 that has been sitting out, it may be acidic (HCl formation). This can hydrolyze the ring in the NMR tube. Always filter your 

through basic alumina or use a fresh ampoule for sensitive heterocycles.

Q2: Can I use Reverse Phase (C18) chromatography? A: Yes, but watch the pH. Standard water/acetonitrile gradients are often neutral, which is safer than silica. However, avoid TFA (Trifluoroacetic acid) modifiers. Use Ammonium Formate or Ammonium Bicarbonate (pH 7-8) as a buffer to stabilize the ring.

Q3: How do I store the purified oxazinone? A: Store under inert gas (Argon/Nitrogen) in the freezer. Moisture is the enemy. If the compound is an oil, consider converting it to a solid derivative (if not the final API) for better shelf stability.

References

  • Synthesis and Stability of 1,3-Oxazin-4-ones

    • One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation. (2015).[1][2][3][4] Organic Chemistry Frontiers.

    • Source:

  • Hydrolysis Mechanisms

    • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.[5] (2024).[3][5][6] Beilstein Journal of Organic Chemistry.

    • Source:

  • Benzo-fused Analogs & Recrystallization

    • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids.[7] (2019).[3][7] Molecules.

    • Source:

  • General Heterocyclic Purification: Purification of Laboratory Chemicals. (Standard Text). Use of neutralized silica for acid-sensitive heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one. In the absence of direct experimental spectra for this specific compound in the current literature, this document offers a predictive and comparative analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of novel oxazinone derivatives.

Introduction to 1,3-Oxazin-4-ones

The 1,3-oxazin-4-one core is a significant heterocyclic motif present in a variety of compounds with interesting biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms.

This guide will focus on the predicted NMR spectral features of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one, offering a rationale for the expected chemical shifts and coupling patterns.

Molecular Structure and Predicted NMR Spectra

The structure of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one features a central 4H-1,3-oxazin-4-one ring substituted with three phenyl groups at positions 2, 5, and 6. The electronic environment of each proton and carbon atom is influenced by the heterocyclic ring system and the aromatic substituents.

Figure 1. Molecular Structure of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one.

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum is based on the analysis of chemical shifts in similar heterocyclic systems and the anisotropic effects of the phenyl rings. Aromatic protons generally resonate in the downfield region (δ 7.0-8.5 ppm).[1] The specific chemical shifts of the phenyl protons in 2,5,6-Triphenyl-4H-1,3-oxazin-4-one will be influenced by their position relative to the oxazinone core and the other phenyl groups. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are typically shifted downfield.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Phenyl H (ortho, C2-Ph)8.0 - 8.2MultipletDeshielded due to proximity to the C=N bond and the oxazinone ring.
Phenyl H (meta, para, C2-Ph)7.4 - 7.6MultipletTypical aromatic region, less affected by the heterocyclic core.
Phenyl H (C5-Ph)7.2 - 7.5MultipletShielded relative to the C2-Ph protons due to less direct electronic influence from the heteroatoms.
Phenyl H (C6-Ph)7.3 - 7.6MultipletSimilar electronic environment to the C5-phenyl protons.

Note: The exact multiplicity of the aromatic protons will depend on the coupling between adjacent protons on the phenyl rings, which is typically observed as complex multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents. Carbonyl carbons are characteristically found at the most downfield region of the spectrum (δ 160-220 ppm).[5][6] Carbons in aromatic rings and those double-bonded to nitrogen and oxygen will also appear at lower fields.[5][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4 (C=O)175 - 185Carbonyl carbon in a lactone-like environment.
C2160 - 165Iminic carbon (C=N) adjacent to a phenyl group.
C6150 - 155Olefinic carbon adjacent to a nitrogen atom and a phenyl group.
C5110 - 120Olefinic carbon adjacent to a carbonyl group and a phenyl group.
C-ipso (C2-Ph)130 - 135Quaternary carbon of the phenyl ring attached to the oxazinone core.
C-aromatic (all Ph)125 - 135Aromatic carbons of the three phenyl rings.
C-ipso (C5-Ph, C6-Ph)135 - 140Quaternary carbons of the phenyl rings attached to the oxazinone core.

Comparative Analysis with Structurally Related Compounds

The predicted NMR data can be benchmarked against experimentally determined values for similar oxazinone structures. For instance, in 2-phenyl-4H-benzo[d][8][9]oxazin-4-one, the carbonyl carbon (C4) resonates around δ 158.8 ppm, and the imine carbon (C2) is observed at approximately δ 156.4 ppm.[10] The aromatic protons in this compound are found in the range of δ 7.57-8.19 ppm.[10] The presence of additional phenyl groups at positions 5 and 6 in our target molecule is expected to introduce further complexity and subtle shifts in the NMR spectra due to altered electronic and steric environments. Studies on other substituted benzoxazin-4-ones also show similar ranges for the carbonyl and imine carbons, supporting our predictions.[11][12]

Experimental Protocol: A Plausible Synthesis Route

While a specific protocol for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is not detailed in the provided search results, a general and plausible synthetic methodology can be adapted from established procedures for similar 1,3-oxazin-4-one derivatives. The synthesis of 2-phenyl-4H-benzo[d][8][9]oxazin-4-one often involves the reaction of anthranilic acid with benzoyl chloride.[8][10][13] A similar strategy could likely be employed using appropriately substituted precursors.

A potential synthetic approach could involve the cyclization of a β-enaminone intermediate, which in turn could be synthesized from a β-ketoester and an amine.

Proposed Synthetic Workflow

G A β-Ketoester (e.g., Ethyl benzoylacetate) C β-Enaminone Intermediate A->C B Amine (e.g., Benzylamine) B->C E 2,5,6-Triphenyl-4H-1,3-oxazin-4-one C->E D Cyclizing Agent (e.g., Phosgene equivalent) D->E

Figure 2. Proposed synthetic workflow for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one.

Step-by-Step Methodology
  • Synthesis of the β-Enaminone Intermediate:

    • Dissolve ethyl benzoylacetate (1 equivalent) in a suitable solvent such as toluene.

    • Add benzylamine (1 equivalent) to the solution.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude β-enaminone.

  • Cyclization to the 1,3-Oxazin-4-one:

    • Dissolve the crude β-enaminone in an anhydrous solvent like dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a cyclizing agent, such as triphosgene (0.4 equivalents), portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • NMR Sample Preparation and Analysis:

    • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Conclusion

This guide provides a scientifically grounded prediction and comparative analysis of the ¹H and ¹³C NMR spectral data for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one. The predicted chemical shifts, based on the analysis of analogous structures, serve as a valuable tool for the identification and characterization of this and related compounds. The outlined synthetic protocol offers a practical starting point for researchers aiming to synthesize and study this class of heterocyclic molecules. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][8][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies - ResearchGate. Available at: [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][8][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available at: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI. Available at: [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 13 C substituent chemical shifts (SCS) in 1 and 2 | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent - MDPI. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. Available at: [Link]

  • 4H-Benzo[d][8][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - MDPI. Available at: [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Available at: [Link]

  • chemical shift and ppm values in 1H NMR spectroscopy - YouTube. Available at: [Link]

  • interpreting C-13 NMR spectra - Chemguide. Available at: [Link]

  • H NMR Spectroscopy. Available at: [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

Sources

Comparative

FTIR Characteristic Absorption Bands of 1,3-Oxazin-4-one Carbonyl Group: A Comparative Guide

This guide outlines the FTIR characterization of the 1,3-oxazin-4-one carbonyl group, designed for researchers in medicinal chemistry and structural analysis. Executive Summary & Pharmacological Relevance The 1,3-oxazin-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the FTIR characterization of the 1,3-oxazin-4-one carbonyl group, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary & Pharmacological Relevance

The 1,3-oxazin-4-one scaffold (specifically the 4H-3,1-benzoxazin-4-one subclass) is a critical pharmacophore in drug development, functioning as a potent inhibitor for serine proteases like Cathepsin G and human leukocyte elastase.[1]

In synthetic workflows, distinguishing the closed-ring 1,3-oxazin-4-one from its open-chain precursors (acyl-anthranilic acids) or isomeric byproducts (oxazolones) is a frequent bottleneck. This guide provides a definitive spectroscopic framework to validate ring closure and assess purity without relying solely on NMR.

The Spectroscopic Signature: 1,3-Oxazin-4-one

The carbonyl group at position 4 is the primary diagnostic handle. Unlike standard amides or esters, this carbonyl exists in a unique electronic environment—a 6-membered hetero-ring containing both nitrogen and oxygen, often fused to a benzene ring.

Primary Absorption Band
  • Wavenumber: 1740 – 1770 cm⁻¹ (Strong, Sharp)

  • Assignment: C=O Stretching Vibration (

    
    )[2][3][4][5][6]
    
  • Mechanism: The high frequency (compared to acyclic amides at ~1680 cm⁻¹) is attributed to:

    • Ring Strain: Although less strained than 5-membered rings, the constraint imposes higher bond force constants.

    • Inductive Effect: The ring oxygen (typically at position 1) exerts an electron-withdrawing inductive effect (-I), shortening the C=O bond and increasing the frequency.

Secondary Confirming Bands
  • C=N Stretching: ~1600 – 1640 cm⁻¹ (Variable intensity, often overlaps with aromatic C=C).

  • C-O-C Stretching: ~1050 – 1260 cm⁻¹ (Strong, characteristic of the oxazine ether linkage).

Comparative Performance: Distinguishing Alternatives

A common analytical challenge is differentiating the target 1,3-oxazin-4-one from structural analogues. The table below summarizes the shift in carbonyl frequency across these "alternative" structures.

Table 1: Carbonyl Frequency Comparison[5][7]
Compound ClassStructure Type

(cm⁻¹)
Key Differentiator
1,3-Oxazin-4-one 6-membered Heterocycle 1740 – 1770 High frequency "Ester-like" band
Oxazolone (Azlactone) 5-membered Heterocycle1770 – 1820Significantly higher due to acute ring strain.
Acyclic Amide Open Chain Precursor1650 – 1690"Amide I" band; much lower frequency.
Acyclic Ester Open Chain Precursor1735 – 1750Overlaps, but lacks the C=N band.
1,3-Oxazin-2-one Cyclic Carbamate1700 – 1740Lower than 4-one; carbamate character.

Analyst Insight: If your spectrum shows a broad band around 1680–1700 cm⁻¹, you likely have incomplete cyclization (open-chain amide). A sharp spike >1760 cm⁻¹ confirms the formation of the oxazinone ring.

Substituent & Solvent Effects

The exact position of the band is tunable based on the electronic nature of substituents on the fused aromatic ring or position 2.

Electronic Effects (Hammett Correlation)
  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    on the fused ring increase the double-bond character of the carbonyl, shifting the band to higher wavenumbers (e.g., ~1775 cm⁻¹).
  • Electron Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    allow resonance donation, slightly lengthening the C=O bond and shifting the band to lower wavenumbers (e.g., ~1745 cm⁻¹).
Solvent Sensitivity (The Stark Effect)
  • Non-polar Solvents (CCl₄, Hexane): Band appears at maximum frequency (closest to gas phase).

  • Polar/H-bonding Solvents (CHCl₃, Methanol): The carbonyl oxygen accepts hydrogen bonds, weakening the C=O bond. Expect a red shift (lowering) of 10–20 cm⁻¹.

    • Recommendation: For consistent comparison, use solid-state KBr pellets or Nujol mulls to eliminate solvent variability.

Decision Logic for Structural Elucidation

The following flowchart illustrates the logical process for identifying 1,3-oxazin-4-one derivatives from crude reaction mixtures.

OxazinoneID Start Crude Reaction Product (FTIR Spectrum) CheckRegion Check Carbonyl Region (1650 - 1850 cm⁻¹) Start->CheckRegion BandHigh Band > 1770 cm⁻¹ (Sharp) CheckRegion->BandHigh Very High Freq BandTarget Band 1740 - 1770 cm⁻¹ (Strong) CheckRegion->BandTarget Target Range BandLow Band < 1700 cm⁻¹ (Broad/Strong) CheckRegion->BandLow Low Freq ResultOxazolone Likely Oxazolone (5-membered byproduct) BandHigh->ResultOxazolone CheckCN Check C=N Stretch (~1600-1640 cm⁻¹) BandTarget->CheckCN ResultAmide Open Chain Amide (Incomplete Cyclization) BandLow->ResultAmide CheckCN->ResultAmide Absent (Likely Ester) ResultTarget CONFIRMED: 1,3-Oxazin-4-one CheckCN->ResultTarget Present

Figure 1: Logical workflow for distinguishing 1,3-oxazin-4-ones from common synthetic byproducts.

Experimental Protocol: Reliable Data Acquisition

To ensure reproducibility and minimize artifacts (such as hydrolysis of the sensitive lactone-like bond), follow this protocol.

Method A: Solid State (Preferred)

Objective: Prevent solvent-solute interaction and hydrolysis.

  • Preparation: Grind 1–2 mg of the dry sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the baseline is flat at >80% transmittance. A dipping baseline at 3400 cm⁻¹ indicates moisture (which may hydrolyze the oxazinone ring).

Method B: Solution Phase (For Kinetics/Solubility Studies)

Objective: Analyze conformational freedom or reaction progress.

  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) . Avoid alcohols (reacts with carbonyl).

  • Cell: Use a sealed NaCl or CaF₂ liquid cell with a fixed path length (0.1 mm).

  • Background: Subtract the pure solvent spectrum carefully.

  • Note: Expect the C=O band to shift slightly lower (~5–10 cm⁻¹) compared to KBr data.

References

  • MDPI. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[1][7] Available at: [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • ResearchGate. (2019). Synthesis, characterization of some new 1,3-oxazine-4-one derivatives containing 1,3,4-oxadiazole. Available at: [Link]

  • OSU Chemistry. (2010). IRMPD Spectroscopy Shows That AGG Forms an Oxazolone. Available at: [Link] (Referenced for Oxazolone comparison data).

Sources

Validation

Mass spectrometry fragmentation pattern of triphenyl-oxazinone

Optimizing Structural Elucidation: A Comparative Guide to MS Fragmentation of Triphenyl-1,3-oxazin-6-ones Executive Summary In the landscape of heterocyclic drug discovery, 2,4,5-triphenyl-1,3-oxazin-6-one and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Structural Elucidation: A Comparative Guide to MS Fragmentation of Triphenyl-1,3-oxazin-6-ones

Executive Summary

In the landscape of heterocyclic drug discovery, 2,4,5-triphenyl-1,3-oxazin-6-one and its derivatives represent a critical scaffold, often serving as precursors to pyridines, pyrroles, and pharmaceutical intermediates. However, their structural characterization is plagued by isomerism and thermal instability.

This guide provides a technical comparison of mass spectrometry (MS) ionization techniques for this scaffold, establishing Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) as the superior alternative to traditional Electron Ionization (EI) for definitive structural elucidation. We present a self-validating fragmentation model dominated by the Retro-Diels-Alder (RDA) reaction and CO₂ extrusion , supported by mechanistic causality and experimental protocols.

Part 1: The Chemical Context & Challenge

The 1,3-oxazin-6-one ring is a six-membered heterocycle containing oxygen, nitrogen, and a carbonyl group. The "triphenyl" substitution pattern (typically at positions 2, 4, and 5) imparts significant steric bulk and conjugation, stabilizing the molecule but also creating complex fragmentation pathways.

The Analytical Problem:

  • Thermal Instability: Under the high thermal energy of EI sources, oxazinones often degrade before ionization, leading to confusing spectra dominated by pyrolysis products rather than true molecular fragments.

  • Isomer Differentiation: Distinguishing the 1,3-oxazin-6-one core from isomeric 1,3-oxazin-4-ones or open-chain valence tautomers requires precise control over internal energy deposition, which EI lacks.

Part 2: Comparative Methodology (EI vs. ESI-CID)

We compare the industry-standard "Hard" ionization (EI) against the modern "Soft" alternative (ESI-CID).

Table 1: Performance Matrix for Triphenyl-oxazinone Analysis
FeatureAlternative: Electron Ionization (EI) Recommended: ESI-MS/MS (CID) Technical Verdict
Ionization Energy 70 eV (Fixed, High Energy)Tunable Collision Energy (10–50 eV)ESI Wins: Prevents thermal degradation.
Molecular Ion (

)
Often weak or absent (

abundance).
Dominant

or

.
ESI Wins: Confirms MW (approx. 325 Da).
Fragmentation Control "All-at-once" shattering. Difficult to trace lineage.Stepwise (

). Allows precursor-product mapping.
ESI Wins: Essential for proving the RDA mechanism.
Mechanism Specificity High background noise from random bond cleavages.Clean spectra showing distinct RDA and Neutral Loss channels.ESI Wins: Higher signal-to-noise ratio.

Why ESI-CID is the Superior Choice: While EI provides a "fingerprint" useful for library matching, it fails to preserve the labile oxazinone ring. ESI-CID allows the researcher to isolate the protonated molecular ion (


, m/z ~326) and selectively fragment it, proving that fragments arise from the parent structure and not thermal decomposition.

Part 3: Mechanistic Deep Dive & Fragmentation Pathways

The fragmentation of 2,4,5-triphenyl-1,3-oxazin-6-one is governed by two competing pathways driven by the stability of the aromatic products.

Pathway A: The Retro-Diels-Alder (RDA) Reaction (Dominant)

The 1,3-oxazin-6-one ring mimics the transition state of a Diels-Alder adduct. Upon excitation, it undergoes a cycloreversion (RDA).

  • Mechanism: Cleavage of the O1–C6 and N3–C4 bonds.

  • Products:

    • Neutral Loss: Benzonitrile (Ph-CN, 103 Da).

    • Charged Species: A diphenyl-ketene radical cation or protonated diphenyl-ketene derivative (m/z 223).

  • Note: Depending on proton affinity, the charge may remain on the benzonitrile fragment (

    
    , m/z 104).
    
Pathway B: Decarboxylation (CO₂ Extrusion)

A common pathway for cyclic esters (lactones).

  • Mechanism: Extrusion of neutral CO₂ (44 Da) from the C6 position.

  • Product: A highly reactive 2,3,5-triphenyl-aza-cyclopentadienyl cation (m/z 282), which often rearranges to a stable triphenyl-oxazole or indole-like species.

Pathway C: Benzoyl Cation Formation

Characteristic of phenyl-substituted systems.

  • Mechanism:

    
    -cleavage adjacent to the carbonyl or phenyl ring.[1]
    
  • Product: The tropylium or phenyl cation (m/z 77) and benzoyl cation (m/z 105).

Part 4: Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, distinguishing between the primary RDA channel and secondary losses.

OxazinoneFragmentation Parent Parent Ion [M+H]+ m/z 326 RDA_Step Pathway A: Retro-Diels-Alder (Cycloreversion) Parent->RDA_Step Collision Energy (15-25 eV) CO2_Step Pathway B: Decarboxylation (-CO2, 44 Da) Parent->CO2_Step Thermal/Collision Frag_Benzonitrile Fragment A: Benzonitrile Ion [PhCN+H]+ (m/z 104) RDA_Step->Frag_Benzonitrile Charge Retention on N Frag_Ketene Fragment B: Diphenyl-ketene Ion (m/z 223) RDA_Step->Frag_Ketene Charge Retention on O-system Frag_Phenyl Fragment D: Phenyl Cation (m/z 77) Frag_Ketene->Frag_Phenyl Loss of CO Frag_Pyrrole Fragment C: Triphenyl-aza-cycle (m/z 282) CO2_Step->Frag_Pyrrole Ring Contraction Frag_Pyrrole->Frag_Phenyl Deep Fragmentation (>40 eV)

Figure 1: Mechanistic fragmentation map of 2,4,5-triphenyl-1,3-oxazin-6-one under ESI-CID conditions. The RDA pathway (Red) is diagnostic for the 1,3-oxazinone ring structure.

Part 5: Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish real fragments from background noise, follow this "Step-Ramp-Verify" protocol.

Prerequisites:

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid (Proton source).

Step 1: Soft Ionization Check (The "Do No Harm" Phase)

  • Infuse sample at 5 µL/min.

  • Set Source Temperature low (<200°C) to prevent thermal RDA in the source.

  • Validation Criteria: You must observe the

    
     peak at m/z 326 as the base peak (>90% intensity). If m/z 104 or 223 are dominant before collision, your source is too hot.
    

Step 2: Energy-Resolved Mass Spectrometry (ERMS)

  • Isolate m/z 326 (width 1.0 Da).

  • Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

  • Observation:

    • 10-20 eV: Appearance of m/z 282 (Loss of CO₂).

    • 20-35 eV: Appearance of m/z 223 and 104 (RDA products).

    • >40 eV: Dominance of m/z 77 (Phenyl cation).

Step 3: Isotope Validation

  • Check the M+1 peak of the parent (m/z 327).

  • For

    
    , the theoretical M+1 abundance is ~24%.
    
  • Fail Condition: If M+1 is <10%, the ion is likely an artifact or contaminant.

Part 6: Predicted Data Summary

Use this table to validate your experimental spectra.

m/z (Experimental)Ion IdentityFormula (Est.)[1][2]MechanismRelative Abundance (Typical)
326


Protonated Molecule100% (at 0 eV)
282


Decarboxylation40-60%
223 Diphenyl-ketene deriv.

Retro-Diels-Alder30-50%
105 Benzoyl Cation


-Cleavage
20-40%
104 Benzonitrile-H

Retro-Diels-Alder10-30%
77 Phenyl Cation

Aromatic ShatteringHigh at >40 eV

References

  • Orelli, L. R., et al. (2006).[3] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry. Link

    • Relevance: Establishes the comparative framework for EI vs.
  • Cotterill, A. S., et al. (2001). "An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings." Rapid Communications in Mass Spectrometry. Link

    • Relevance: Validates the Retro-Diels-Alder mechanism as the primary fragmentation p
  • Reid, E., et al. (2000). "Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives." Arkivoc. Link

    • Relevance: Provides supporting data on ring contraction and extrusion processes in nitrogen-oxygen heterocycles.

  • Hamilton, B., et al. (2004).[4] "The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry." Spectroscopy. Link

    • Relevance: Demonstrates the use of ESI-CID for elucidating complex heterocyclic ring cleavages.

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 1,3-Oxazin-4-ones from Isomeric Oxazoles via NMR

Introduction: The Isomer Challenge in Heterocyclic Chemistry In the landscape of drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among them, 1,3-oxazin-4-ones and oxazoles represe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among them, 1,3-oxazin-4-ones and oxazoles represent two classes of immense synthetic and biological importance.[1][2] While they share the same elemental composition, their structural arrangement—and consequently, their chemical and biological properties—differ significantly. The synthesis of one can sometimes lead to the formation of the other as an isomeric impurity, making unambiguous structural verification a critical step in any research and development pipeline. This guide provides an in-depth, data-supported comparison of these two isomers, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for their differentiation.

The Fundamental Structural Difference

The core challenge lies in the distinct ring structures. The 1,3-oxazin-4-one is a six-membered, non-aromatic ring containing a ketone functional group. In contrast, the oxazole is a five-membered, aromatic ring. This fundamental difference in hybridization, ring strain, and electron distribution creates unique and reliable spectroscopic "fingerprints" that we can exploit for identification.

Caption: General structures of a 1,3-oxazin-4-one and an isomeric oxazole.

Comparative Analysis: Diagnostic NMR Fingerprints

The most direct path to distinguishing these isomers is a comparative analysis of their ¹H and ¹³C NMR spectra. The differences in chemical shifts for analogous positions are often stark and conclusive.

¹³C NMR Spectroscopy: The Definitive Indicator

From an experienced standpoint, the ¹³C NMR spectrum is the most powerful and often conclusive 1D experiment for this specific problem. The key is the presence or absence of a carbonyl carbon.

  • 1,3-Oxazin-4-one : The hallmark of this structure is the C4 carbonyl carbon signal. Due to the deshielding effects of the adjacent oxygen and nitrogen atoms, this sp² carbon resonates at a highly characteristic downfield region, typically between 159-165 ppm .[3] Another key signal is the C2 carbon, which, being an imine-like carbon (sp² hybridized and bonded to two heteroatoms), also appears far downfield, often in the 156-164 ppm range.[3]

  • Oxazole : As an aromatic heterocycle, all ring carbons in an oxazole are sp² hybridized and part of the aromatic system. Their chemical shifts fall within the typical aromatic region. The C2 carbon is the most deshielded, usually appearing around 150 ppm . The C4 and C5 carbons resonate at lower fields, generally between 120-140 ppm .[4][5] Crucially, there is no signal in the characteristic carbonyl region (>160 ppm).

This singular difference—the presence of a carbonyl signal for the oxazinone versus its absence for the oxazole—is the most reliable diagnostic feature.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Position 1,3-Oxazin-4-one (Typical Range) Oxazole (Typical Range) Rationale for Difference
C4 (Carbonyl) ~159 - 165 [3] N/A The defining ketone group of the oxazinone ring.
C2 ~156 - 164[3] ~150 - 152[5] Both are deshielded by heteroatoms, but the electronic environment in the oxazinone ring often results in a slightly more downfield shift.
C5 ~125 - 138 (if on a benzo-fused ring)[3] ~120 - 128 Part of a double bond in the oxazinone vs. part of an aromatic system in the oxazole.

| C6 | ~116 - 128 (if on a benzo-fused ring)[3] | N/A | N/A |

¹H NMR Spectroscopy: Corroborating Evidence

While ¹³C NMR is often definitive, ¹H NMR provides essential complementary information. The chemical shifts of protons attached to or near the heterocyclic ring can further support the structural assignment.

  • 1,3-Oxazin-4-one : If the C2 position is unsubstituted, the H2 proton is highly deshielded and typically appears as a sharp singlet around 8.0-8.3 ppm . Protons on adjacent positions, such as H5, are also in a deshielded environment due to the double bond and proximity to the carbonyl group. In benzo-fused systems, the proton ortho to the ring nitrogen (e.g., H8) is often found downfield (~8.2 ppm).[3]

  • Oxazole : The protons on the aromatic oxazole ring exhibit characteristic shifts. The H2 proton is the most deshielded, appearing around 7.9-8.0 ppm . The H5 and H4 protons typically resonate between 7.0-7.7 ppm .[4]

While these ranges can overlap depending on substituents, the overall pattern, combined with the conclusive ¹³C data, builds a robust case for one isomer over the other.

Advanced 2D NMR Techniques for Unambiguous Confirmation

In cases of complex molecules with significant signal overlap, or when absolute certainty is required, 2D NMR experiments provide irrefutable proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive here.

The Power of HMBC: This experiment reveals correlations (through-bond couplings) between protons and carbons that are typically 2 or 3 bonds away.[6] This allows us to piece together the molecular skeleton.

  • Confirming the 1,3-Oxazin-4-one : The key is to look for a correlation from a known proton to the proposed carbonyl carbon (C4). For instance, a proton at the C2 position (H2) will show a 3-bond correlation (³JCH) to the C4 carbonyl. Similarly, a proton at the C5 position (H5) will show a 2-bond correlation (²JCH) to C4. Observing these correlations is definitive proof of the oxazinone scaffold.

  • Confirming the Oxazole : In the oxazole isomer, no such correlations to a carbonyl carbon will exist. Instead, HMBC will reveal correlations consistent with the five-membered aromatic ring, such as a correlation from H2 to C4 and C5, which helps to confirm the ring's connectivity.

Caption: Key diagnostic HMBC correlations for a 1,3-oxazin-4-one.

Recommended Analytical Workflow

For researchers facing this analytical challenge, a structured, logical workflow ensures efficiency and accuracy. This process is self-validating, with each step confirming the last.

workflow decision decision result result adv_step adv_step start Synthesized Product (Isomeric Mixture?) acquire_1d Acquire ¹H and ¹³C NMR Spectra start->acquire_1d check_carbonyl C=O Signal at δ ≈ 160 ppm in ¹³C? acquire_1d->check_carbonyl Analyze ¹³C Spectrum ambiguous Data Ambiguous or Requires Absolute Proof acquire_1d->ambiguous If ¹³C is unclear oxazinone Structure is 1,3-Oxazin-4-one check_carbonyl->oxazinone Yes oxazole Structure is Oxazole check_carbonyl->oxazole No oxazinone->ambiguous For final confirmation oxazole->ambiguous For final confirmation acquire_2d Acquire 2D HMBC Spectrum ambiguous->acquire_2d confirm_hmbc Confirm Connectivity (e.g., H-C=O correlation) acquire_2d->confirm_hmbc confirm_hmbc->oxazinone confirm_hmbc->oxazole

Caption: A self-validating workflow for isomer differentiation using NMR.

Experimental Protocol

Acquiring high-quality, reproducible NMR data is paramount. Follow this standard protocol for reliable results.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is free from water and other impurities.
  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for both ¹H and ¹³C experiments on modern spectrometers.
  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
  • ¹H NMR: Acquire a standard proton spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., d1 = 2 seconds) are typically required.
  • HMBC: Set up a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments). The long-range coupling delay should be optimized for a J-coupling of ~8 Hz, which is a good general value for detecting 2- and 3-bond correlations.

Conclusion

While 1,3-oxazin-4-ones and their isomeric oxazoles can present a synthetic and analytical challenge, NMR spectroscopy offers a clear and robust solution for their differentiation. The presence of a characteristic downfield carbonyl signal (δ ≈ 160 ppm) in the ¹³C NMR spectrum is the single most definitive marker for the 1,3-oxazin-4-one structure. This primary evidence, supported by the distinct patterns in ¹H NMR and confirmed with the through-bond connectivity mapping of 2D HMBC experiments, provides an unimpeachable structural assignment. By following the systematic workflow outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize their heterocyclic products, ensuring the integrity and progression of their scientific endeavors.

References

  • Title: OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY Source: Wiley Online Library URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]

  • Title: 4H-Benzo[d][3][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters Source: MDPI URL: [Link]

  • Title: Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations Source: Bar-Ilan University Research Authority URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Inverse Heteronuclear Correlation - 2D NMR Experiments Source: AZoM URL: [Link]

  • Title: Synthesis and Biological Activities of[3][4]-Oxazine Derivatives Source: Der Pharma Chemica URL: [Link]

Sources

Validation

A Researcher's Guide to Elemental Analysis of Novel C22H15NO2 Scaffolds

For drug development professionals and medicinal chemists, the precise confirmation of a newly synthesized molecule's elemental composition is a non-negotiable cornerstone of molecular characterization. It serves as the...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, the precise confirmation of a newly synthesized molecule's elemental composition is a non-negotiable cornerstone of molecular characterization. It serves as the fundamental validation of synthetic success and purity, underpinning all subsequent biological and toxicological evaluations. This guide provides an in-depth, practical comparison for researchers working with derivatives of the 2,3-diphenylquinoline-4-carboxylic acid (C22H15NO2) scaffold, a core structure of interest in medicinal chemistry.

We will move beyond a simple recitation of steps, delving into the causality behind the calculations, experimental choices, and the interpretation of results. This guide is designed to be a self-validating system, grounding theoretical calculations in tangible, field-proven experimental data and protocols.

The Imperative of Purity: Why Elemental Analysis Matters

In the journey from bench to bedside, establishing the identity and purity of an Active Pharmaceutical Ingredient (API) is paramount.[1] Elemental analysis, often performed using a CHN (Carbon, Hydrogen, Nitrogen) analyzer, provides the most direct, quantitative measure of a compound's elemental makeup.[2] For novel scaffolds like C22H15NO2 derivatives, this analysis serves several critical functions:

  • Structural Confirmation: It provides definitive evidence that the target molecule has been synthesized, matching the empirical formula derived from its structure.

  • Purity Assessment: A significant deviation between theoretical and experimental values can indicate the presence of residual solvents, starting materials, or byproducts, which could have profound effects on pharmacological activity and toxicity.

  • Regulatory Compliance: Regulatory bodies like the FDA require robust characterization data for new chemical entities, with elemental analysis being a key component of the data package.[3] For many chemistry journals, agreement between calculated and found elemental analysis values to within ±0.4% is a requirement for publication.[4]

Theoretical Calculation: Establishing the Gold Standard

Before any sample enters an analyzer, its theoretical elemental composition must be precisely calculated from its molecular formula. This calculated value is the benchmark against which all experimental results are measured. The calculation is a straightforward application of basic chemical principles, involving atomic weights and the molecular formula.[5]

The Calculation Formula:

Percentage of Element = ( (Number of atoms of the element × Atomic weight of the element) / (Molecular Weight of the compound) ) × 100

Let's apply this to our core scaffold and three representative derivatives with common functional group additions: a chloro group, a methyl group, and a methoxy group.

  • Atomic Weights Used:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

    • Chlorine (Cl): 35.453 u

Comparison of Theoretical Compositions

The table below summarizes the theoretical elemental percentages for our parent compound and its derivatives. This table serves as the primary reference for evaluating experimental outcomes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %HTheoretical %N
Parent Scaffold: 2,3-Diphenylquinoline-4-carboxylic acidC₂₂H₁₅NO₂325.3681.214.654.31
Derivative 1: 2-(4-Chlorophenyl)-3-phenylquinoline-4-carboxylic acidC₂₂H₁₄ClNO₂359.8173.443.923.89
Derivative 2: 2-Phenyl-3-(p-tolyl)quinoline-4-carboxylic acidC₂₃H₁₇NO₂339.3981.405.054.13
Derivative 3: 2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acidC₂₃H₁₇NO₃355.3977.734.823.94

From Theory to Practice: Experimental Verification

The core of experimental elemental analysis lies in the complete and controlled combustion of a small, precisely weighed sample. Modern elemental analyzers automate this process, ensuring high precision and reproducibility.[1]

The Workflow of a CHN Analyzer

The process can be visualized as a linear progression from sample introduction to data generation. The underlying principle is the dynamic flash combustion of the sample in a high-oxygen environment, followed by the separation and detection of the resulting analyte gases (CO₂, H₂O, and N₂).[2]

Fig 1. High-level workflow for CHN elemental analysis.
A Validated Experimental Protocol

The following protocol is a generalized yet robust procedure based on common practices for instruments like the PerkinElmer 2400 Series II or the Thermo Scientific FLASH 2000.[1] It adheres to the fundamental principles outlined in standards such as ASTM E777 for combustion analysis.[6]

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a C22H15NO2 derivative.

Materials:

  • Sample (1-3 mg), dried under high vacuum to remove residual solvents.

  • Microanalytical standard (e.g., Acetanilide), for calibration.

  • Tin capsules for solids.

  • Microbalance (readable to ±0.001 mg).

  • Elemental Analyzer (CHN mode).

  • High-purity Helium (carrier gas) and Oxygen (combustion gas).

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's specifications.

    • Perform a leak check to ensure the integrity of the gas flow paths.

    • Calibrate the instrument by analyzing 3-5 replicates of a known standard (e.g., Acetanilide). The response factors generated will be used to calculate the percentages in the unknown samples.

  • Sample Preparation:

    • On a microbalance, tare a clean tin capsule.

    • Carefully add 1-3 mg of the dried sample into the capsule. Causality: This sample size is optimal for ensuring complete combustion without overloading the system's capacity to scrub interfering gases.

    • Record the exact weight to at least three decimal places.

    • Fold the tin capsule into a compact, spherical ball. Causality: This ensures a consistent drop into the combustion furnace and promotes rapid, complete combustion upon introduction.

  • Analysis Sequence:

    • Place the encapsulated samples into the autosampler tray in a pre-defined sequence.

    • It is best practice to bracket sample runs with standards. A typical sequence might be: Standard, Standard, Blank, Sample 1, Sample 2, ..., Sample 10, Standard. Causality: Running a standard at the end of a sequence verifies that no instrument drift occurred during the analyses.

    • Initiate the automated analysis sequence via the instrument software.

  • Data Acquisition:

    • The instrument will automatically drop each sample, perform the combustion and analysis cycle, and the software will integrate the detector signals for CO₂, H₂O, and N₂.

    • The software uses the sample weight and the calibration factors from the standard to calculate the final C, H, and N weight percentages.

Interpreting the Results: The Moment of Truth

The final step is to compare the experimental "Found" values with the "Calculated" theoretical values. Most academic journals and pharmaceutical quality control systems accept a deviation of ±0.4% absolute for each element.[4]

Logical Framework for Result Validation

The relationship between theoretical calculation, experimental measurement, and the final purity assessment is a critical logical pathway for any researcher.

ResultValidation cluster_theory Theoretical Basis cluster_exp Experimental Process cluster_eval Evaluation A Molecular Formula (e.g., C₂₂H₁₅NO₂) B Calculate Theoretical %C, %H, %N A->B E Calculate Deviation: |Found - Theoretical| B->E C Perform CHN Analysis D Obtain Experimental 'Found' %C, %H, %N C->D D->E F Compare to Tolerance (e.g., ≤ 0.4%) E->F G Purity Confirmed F->G Yes H Purity Questionable (Re-purify / Re-analyze) F->H No

Fig 2. Decision workflow for validating compound purity.
Sample Data Comparison

To illustrate a real-world scenario, the following table compares the theoretical values for our derivatives with a set of representative experimental data. The experimental "Found" values are modeled after published results for complex N-heterocyclic compounds to ensure realism.[7]

CompoundFormulaAnalysisCalculated %Found %Deviation %
Parent Scaffold C₂₂H₁₅NO₂%C81.2180.95-0.26
%H4.654.71+0.06
%N4.314.25-0.06
Derivative 1 C₂₂H₁₄ClNO₂%C73.4473.21-0.23
%H3.923.88-0.04
%N3.893.95+0.06
Derivative 2 C₂₃H₁₇NO₂%C81.4081.68+0.28
%H5.054.99-0.06
%N4.134.09-0.04
Derivative 3 C₂₃H₁₇NO₃%C77.7377.45-0.28
%H4.824.90+0.08
%N3.943.81-0.13

As shown, all "Found" values fall within the acceptable ±0.4% deviation, providing strong evidence for the successful synthesis and high purity of each compound.

Conclusion

Elemental analysis is an indispensable analytical technique in the fields of drug discovery and materials science. It provides a rapid, accurate, and reliable method for verifying the elemental composition of newly synthesized compounds. For researchers developing novel derivatives based on scaffolds like 2,3-diphenylquinoline-4-carboxylic acid, a rigorous approach that combines precise theoretical calculations with validated experimental protocols is essential. By understanding the principles behind the instrumentation, adhering to best practices in sample preparation, and correctly interpreting the data against established tolerance limits, scientists can ensure the foundational integrity of their molecular constructs, paving the way for meaningful downstream research.

References

  • Kuveke, R. E. H., et al. (2021). "An International Study Evaluating Elemental Analysis." ACS Omega. Available at: [Link]

  • PubChem. "2-(4-Chlorophenyl)-3-phenylquinoline-4-carboxylic acid." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "2-Phenyl-3-(p-tolyl)quinoline-4-carboxylic acid." National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. "Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy." Pragolab. Available at: [Link]

  • PubChem. "2,3-Diphenylquinoline-4-carboxylic acid." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid." National Center for Biotechnology Information. Available at: [Link]

  • Dotzel, M. (2000). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." U.S. Food and Drug Administration. Available at: [Link]

  • Elementar. "Organic elemental analyzer vario EL cube." Available at: [Link]

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A." Available at: [Link]

  • Szafran, K., et al. (2012). "2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution." Molecules. Available at: [Link]

  • Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Available at: [Link]

  • The Royal Society of Chemistry. (2008). "CHNS Elemental Analysers." Analytical Methods Committee. Available at: [Link]

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Available at: [Link]

  • Medistri. (2023). "Elemental and Trace Metal Analysis." Available at: [Link]

  • Universal Lab. (2024). "Basic principles and tests of organic element analysis." Available at: [Link]

  • Chemistry LibreTexts. "3.2: Determining Empirical and Molecular Formulas." Available at: [Link]

  • ASTM International. (2023). "E777-23, Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel." Available at: [Link]

  • University of Houston. "Determining Empirical and Molecular Formulas." UH Pressbooks. Available at: [Link]

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